molecular formula C41H62O11 B15583142 Ivermectin EP Impurity H

Ivermectin EP Impurity H

Número de catálogo: B15583142
Peso molecular: 730.9 g/mol
Clave InChI: IDRWWNAYSYRQBV-LAYOOWMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ivermectin EP Impurity H is a useful research compound. Its molecular formula is C41H62O11 and its molecular weight is 730.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H62O11

Peso molecular

730.9 g/mol

Nombre IUPAC

(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

Clave InChI

IDRWWNAYSYRQBV-LAYOOWMJSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Ivermectin EP Impurity H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin EP Impurity H, a critical related substance in the quality control of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical identity, formation, and analytical quantification, and discusses its known biological implications.

Introduction to Ivermectin and Its Impurities

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones, renowned for its potent anthelmintic and insecticidal properties. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H₂B1a), which constitutes at least 80%, and 22,23-dihydroavermectin B1b (H₂B1b). The presence of impurities in the final drug product can impact its purity, potency, and safety, necessitating rigorous analytical control. This compound is one such specified impurity in the European Pharmacopoeia (EP).

Chemical Identity of this compound

This compound is the monosaccharide derivative of Ivermectin B1a, formed by the loss of the terminal oleandrose (B1235672) sugar moiety.

Identifier Information
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2][3]
Synonyms Ivermectin B1a Mono-Sugar Derivative, Ivermectin Monosaccharide, Ivermectin B1 monosaccharide[1][4][5]
CAS Number 71837-27-9[1][2][6]
Molecular Formula C₄₁H₆₂O₁₁[1][7][8]
Molecular Weight 730.94 g/mol [1][4][7]
Appearance White to Off-White Solid[5]

Formation and Synthesis

This compound is primarily formed through the acid-catalyzed hydrolysis of Ivermectin.[2][7] The glycosidic bond linking the two sugar units in the disaccharide chain of Ivermectin is susceptible to cleavage under acidic conditions, resulting in the loss of the terminal sugar and the formation of the monosaccharide impurity.[7] While detailed, step-by-step synthesis protocols for its use as a reference standard are proprietary, the general principle involves the controlled acid hydrolysis of Ivermectin B1a.

Structural Relationship

The structural difference between Ivermectin B1a and Impurity H is the absence of the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl (oleandrose) group at the 4' position of the remaining sugar.

G Structural Relationship of Ivermectin B1a and Impurity H cluster_hydrolysis Acid Hydrolysis Ivermectin_B1a Ivermectin B1a (Disaccharide) Impurity_H This compound (Monosaccharide) Ivermectin_B1a->Impurity_H Loses Sugar2 Aglycone Aglycone Core Ivermectin_B1a->Aglycone Contains Sugar1 Oleandrose Ivermectin_B1a->Sugar1 Attached to Aglycone Impurity_H->Aglycone Contains Impurity_H->Sugar1 Attached to Aglycone Sugar2 Oleandrose Sugar1->Sugar2 Linked to

Structural Relationship Diagram

Analytical Methodologies

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC), as outlined in the European Pharmacopoeia.

Experimental Protocol: HPLC for Related Substances

This protocol is a composite based on the methodologies described in the European Pharmacopoeia and related publications for the analysis of Ivermectin and its impurities.

  • Chromatographic System:

    • Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: A mixture of water, methanol (B129727), and acetonitrile (B52724) (e.g., 15:34:51 v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: UV spectrophotometer at 254 nm.[5]

    • Injection Volume: 20 µL.[5]

  • Solutions:

    • Test Solution: Dissolve approximately 40.0 mg of the Ivermectin substance in methanol and dilute to 50.0 mL with the same solvent.[5]

    • Reference Solution (for comparison): A solution of Ivermectin CRS (Certified Reference Standard) at a similar concentration.[5]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the reference and test solutions.

    • Identify the peaks based on their retention times relative to the principal peaks of Ivermectin H₂B1a and H₂B1b.

    • Calculate the percentage of each impurity using the peak areas.

European Pharmacopoeia Limits for Ivermectin Impurities
Impurity Limit
Impurity with a relative retention of 1.3 to 1.5Not more than 2.5%
Any other impurityNot more than 1.0%
Total Impurities Not more than 5.0%
Disregard limit0.05%

(Data sourced from European Pharmacopoeia 7.0)[1]

Experimental Workflow

The general workflow for the identification and quantification of Ivermectin impurities is as follows:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Ivermectin Bulk Drug Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Impurity Percentage Peak_Integration->Calculation Comparison Compare with EP Limits Calculation->Comparison Report Generate Certificate of Analysis Comparison->Report

Impurity Analysis Workflow

Biological Activity and Toxicological Profile

Biological Activity

Research indicates that Ivermectin monosaccharide (Impurity H) exhibits distinct biological properties compared to the parent Ivermectin molecule. It is a potent inhibitor of nematode larval development. However, it is reported to be devoid of the paralytic activity that characterizes Ivermectin. This is because the disaccharide structure of Ivermectin is crucial for its high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, which leads to paralysis and death of the parasite. The absence of the second sugar moiety in Impurity H likely reduces its binding affinity and alters its mechanism of action. Interestingly, the monosaccharide has been suggested as a sensitive probe for detecting certain types of ivermectin resistance.

Toxicological Data

Conclusion

This compound is a critical process-related impurity and degradation product of Ivermectin. Its formation through hydrolysis necessitates strict control during manufacturing and storage. The analytical methods outlined in the European Pharmacopoeia provide a robust framework for its quantification, ensuring the quality and safety of Ivermectin formulations. While it possesses some biological activity, its profile differs significantly from the parent drug. For drug development professionals, understanding the chemical nature, formation, and analytical control of Impurity H is essential for regulatory compliance and for producing a safe and effective pharmaceutical product.

References

In-Depth Technical Guide: Ivermectin EP Impurity H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin EP Impurity H, a critical related substance in the quality control of the widely used antiparasitic agent, Ivermectin. This document details its chemical structure, analytical methodologies for its identification and quantification, and its relationship to the parent drug substance.

Core Chemical Identity of this compound

This compound is a monosaccharide derivative of Ivermectin B1a, meaning it is structurally similar to the main component of Ivermectin but lacks one of the two sugar moieties. Its official chemical name according to the European Pharmacopoeia (EP) is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.

Key identifiers for this impurity are summarized in the table below.

ParameterValue
Synonyms Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a Monosaccharide
CAS Number 71837-27-9
Molecular Formula C₄₁H₆₂O₁₁
Molecular Weight 730.92 g/mol

Relationship Between Ivermectin and Impurity H

Ivermectin is a mixture of two homologous compounds, primarily 22,23-dihydroavermectin B1a (H₂B₁a) and a minor component, 22,23-dihydroavermectin B1b (H₂B₁b). Impurity H is formed through the hydrolysis of the glycosidic bond, resulting in the loss of one of the oleandrose (B1235672) sugar units from the Ivermectin B1a molecule. This structural relationship is a key consideration in the development of stability-indicating analytical methods.

G Formation of this compound Ivermectin Ivermectin B1a (Disaccharide) Hydrolysis Hydrolysis (Loss of one sugar moiety) Ivermectin->Hydrolysis ImpurityH This compound (Monosaccharide) Hydrolysis->ImpurityH G HPLC Analysis Workflow for Ivermectin Impurity H cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Ivermectin & Impurity H) Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_SST Inject System Suitability Inject_Blank->Inject_SST Inject_Standard Inject Standard Inject_SST->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Identify Peak Identification Inject_Sample->Identify Quantify Quantification of Impurity H Identify->Quantify

Ivermectin EP Impurity H physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Ivermectin EP Impurity H, a known impurity of the broad-spectrum antiparasitic agent, Ivermectin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics and the analytical methodologies for its isolation and identification.

Chemical and Physical Properties

This compound, also known by its chemical name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant related substance of Ivermectin.[1][2] It is also referred to as Ivermectin B1a Mono-Sugar Derivative.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2]
Synonyms Ivermectin B1a Mono-Sugar Derivative[2]
CAS Number 71837-27-9[1][3]
Molecular Formula C41H62O11[1][3]
Molecular Weight 730.92 g/mol [4]
Appearance White to Off-White Solid
Melting Point >134°C
Solubility Soluble in Methanol (USP/EP Diluent)[4]
Storage Store at -20°C under an inert atmosphere[4]

Experimental Protocols

The isolation and characterization of this compound require specific analytical techniques. The following sections detail the methodologies for high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, based on established methods for Ivermectin and its related impurities.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the isolation of Ivermectin impurities, which can be adapted for this compound.

Objective: To isolate this compound from a bulk sample of Ivermectin for further characterization.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Column: Phenomenex Luna C18 (250 mm x 10 mm ID, 5 µm) or equivalent

  • Mobile Phase: Water and Acetonitrile (B52724)

  • Sample: Ivermectin bulk material

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Sample Preparation: Dissolve approximately 500 mg of the Ivermectin bulk drug in 10 mL of methanol.[5]

  • Chromatographic Conditions:

    • Set the mobile phase composition to an appropriate ratio of water and acetonitrile (e.g., 30:70 v/v) to achieve separation of Impurity H from other components.[5]

    • Set the flow rate appropriate for the preparative column.

    • Set the UV detection wavelength to 245 nm and 280 nm.[5]

  • Injection and Fraction Collection:

    • Inject a suitable volume of the prepared sample onto the preparative HPLC column (e.g., 3 mL).[5]

    • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound.

  • Post-Isolation Processing:

    • Concentrate the collected fractions using a rotary evaporator to remove the mobile phase solvents.

    • Further dry the isolated impurity under a high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Re-inject a small amount of the isolated fraction into an analytical HPLC system to confirm its purity.

Identification and Characterization

Objective: To identify and quantify this compound in a sample.

Instrumentation and Materials:

  • Analytical HPLC system with a UV or photodiode array (PDA) detector

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Sample: Ivermectin sample or isolated Impurity H

  • Solvents: HPLC-grade methanol, acetonitrile, and water

Procedure:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Use a gradient elution program to ensure the separation of all related substances.

    • Set the flow rate to 1.5 mL/min.[6]

    • Maintain the column temperature at 30 °C.[6]

    • Set the UV detection wavelength to 245 nm.[6]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time relative to a reference standard.

    • Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Infusion: Introduce the purified sample of this compound into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M+Na]+).

    • Perform tandem MS (MS/MS) experiments to obtain the fragmentation pattern. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation:

    • Compare the accurate mass of the molecular ion with the calculated theoretical mass of C41H62O11.

    • Analyze the fragmentation pattern to confirm the structure of the impurity.

Objective: To obtain detailed structural information and confirm the chemical structure of this compound.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., Chloroform-d, Methanol-d4)

  • Purified sample of this compound

Procedure:

  • Sample Preparation: Dissolve an adequate amount of the purified impurity in a suitable deuterated solvent.

  • NMR Experiments: Acquire a series of NMR spectra, including:

    • 1D NMR: ¹H NMR and ¹³C NMR to observe the proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis:

    • Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.

    • Compare the obtained spectral data with known data for Ivermectin and related structures to confirm the identity of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound.

experimental_workflow cluster_isolation Isolation cluster_identification Identification & Characterization start Ivermectin Bulk Sample prep_hplc Preparative HPLC start->prep_hplc fraction Collected Fraction prep_hplc->fraction evaporation Solvent Evaporation fraction->evaporation pure_impurity Purified Impurity H evaporation->pure_impurity analytical_hplc Analytical HPLC pure_impurity->analytical_hplc Purity Check ms Mass Spectrometry pure_impurity->ms Characterization nmr NMR Spectroscopy pure_impurity->nmr Characterization structure Structural Confirmation analytical_hplc->structure ms->structure nmr->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Formation of Ivermectin EP Impurity H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation mechanism of Ivermectin EP Impurity H, a critical degradation product of the broad-spectrum antiparasitic agent, Ivermectin. Understanding the pathways and conditions that lead to the generation of this impurity is paramount for ensuring the quality, safety, and efficacy of Ivermectin drug products. This document provides a detailed overview of the chemical identity of Impurity H, its formation mechanism, and relevant analytical methodologies for its detection and quantification.

Chemical Identity of this compound

This compound is chemically known as 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a . It is also commonly referred to as the Ivermectin B1a Mono-sugar Derivative or Ivermectin B1a monosaccharide .[1][2][3] As its name suggests, this impurity is structurally derived from Ivermectin B1a, the major component of Ivermectin, through the loss of one of its two oleandrose (B1235672) sugar moieties.

Identifier Value
Chemical Name 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Common Names Ivermectin B1a Mono-sugar Derivative, Ivermectin B1a monosaccharide
CAS Number 71837-27-9
Molecular Formula C41H62O11
Molecular Weight 730.94 g/mol

The Formation Mechanism: Hydrolysis of the Glycosidic Bond

The primary mechanism for the formation of this compound is the hydrolysis of the O-glycosidic bond that links the two sugar residues in the Ivermectin B1a molecule. This reaction is particularly susceptible to catalysis under acidic conditions .[4][5][6]

The disaccharide chain in Ivermectin is attached at the C13 position of the macrocyclic lactone ring. Impurity H is formed by the cleavage of the terminal sugar unit. The glycosidic bond is susceptible to acid-catalyzed hydrolysis, a common reaction for carbohydrates.[7][8] The presence of hydronium ions (H₃O⁺) in an acidic environment facilitates the cleavage of this bond.

The proposed mechanism for the acid-catalyzed formation of this compound is as follows:

  • Protonation of the Glycosidic Oxygen: The oxygen atom linking the two sugar moieties acts as a Lewis base and is protonated by a hydronium ion from the acidic medium. This protonation makes the glycosidic bond more susceptible to cleavage.

  • Cleavage of the Glycosidic Bond: The protonated glycosidic bond breaks, leading to the departure of the terminal sugar molecule as a neutral alcohol. This step results in the formation of a resonance-stabilized oxocarbenium ion intermediate on the remaining sugar attached to the Ivermectin aglycone.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the anomeric carbon of the oxocarbenium ion.

  • Deprotonation: The attached water molecule is deprotonated to yield a hydroxyl group, resulting in the formation of this compound (the monosaccharide derivative).

Ivermectin Ivermectin B1a (Disaccharide) Protonated_Ivermectin Protonated Glycosidic Oxygen Ivermectin->Protonated_Ivermectin + H₃O⁺ Oxocarbenium_Ion Oxocarbenium Ion Intermediate + Leaving Sugar Protonated_Ivermectin->Oxocarbenium_Ion Glycosidic Bond Cleavage Impurity_H This compound (Monosaccharide) Oxocarbenium_Ion->Impurity_H + H₂O, - H₃O⁺

Caption: Acid-catalyzed formation of this compound.

Studies have shown that the degradation of Ivermectin is significantly accelerated in acidic environments, leading to the formation of both the monosaccharide (Impurity H) and the aglycone (loss of both sugars).[4][5] The rate of this hydrolysis is dependent on factors such as pH and temperature. While alkaline conditions also lead to Ivermectin degradation, the primary products are typically isomers like 2-epi ivermectin, rather than the hydrolysis products.[6]

Experimental Protocols for Formation and Analysis

The generation and analysis of this compound are typically performed through forced degradation studies followed by chromatographic analysis.

Forced Degradation Protocol (Acid Hydrolysis)

This protocol is a generalized procedure based on methodologies described in the literature for inducing the formation of hydrolysis degradation products.[9][10]

  • Sample Preparation: Prepare a stock solution of Ivermectin in a suitable organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Acid Stress:

    • To an aliquot of the Ivermectin stock solution, add an equal volume of an aqueous acid solution (e.g., 0.1 N or 1 N hydrochloric acid).

    • The final concentration of the drug will be approximately 0.5 mg/mL.

  • Incubation:

    • Incubate the solution at a controlled temperature. Common conditions include room temperature or elevated temperatures (e.g., 60-80°C) to accelerate degradation.

    • The duration of incubation can range from a few hours to several days, depending on the acid concentration and temperature.

  • Neutralization and Dilution:

    • After the desired stress period, cool the solution to room temperature.

    • Neutralize the solution by adding an equivalent amount of a suitable base (e.g., 0.1 N or 1 N sodium hydroxide).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the separation and quantification of Ivermectin and its impurities.[11][12][13]

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A mixture of acetonitrile, methanol, and water in various proportions. Gradient elution is often employed for better separation.
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 245 nm or 254 nm
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL

System Suitability: The HPLC system should be evaluated for its suitability before sample analysis. This includes parameters like theoretical plates, tailing factor, and resolution between Ivermectin and its impurities.

Identification and Quantification: this compound can be identified by comparing the retention time of the peak in the degraded sample to that of a qualified reference standard. Quantification is achieved by comparing the peak area of the impurity with that of the reference standard of a known concentration.

Structural Elucidation

The definitive identification and structural confirmation of this compound are achieved through a combination of advanced analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns that help in identifying the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the precise chemical structure of the isolated impurity.[14][15][16]

Experimental Workflow and Logical Relationships

The overall process for investigating the formation of this compound can be visualized as a logical workflow.

cluster_forced_degradation Forced Degradation cluster_analysis Analysis and Characterization Ivermectin_Sample Ivermectin Bulk Drug or Formulation Acid_Stress Acid Hydrolysis (e.g., HCl, heat) Ivermectin_Sample->Acid_Stress Degraded_Sample Degraded Sample (Contains Impurity H) Acid_Stress->Degraded_Sample HPLC_Analysis HPLC Analysis (Separation and Quantification) Degraded_Sample->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Molecular Weight and Fragmentation) Degraded_Sample->LCMS_Analysis Isolation Preparative HPLC (Impurity Isolation) HPLC_Analysis->Isolation Final_Report Comprehensive Report on Impurity H Formation HPLC_Analysis->Final_Report LCMS_Analysis->Final_Report NMR_Analysis NMR Spectroscopy (Structural Elucidation) Isolation->NMR_Analysis NMR_Analysis->Final_Report

Caption: Experimental workflow for the study of this compound.

Conclusion

The formation of this compound is a critical degradation pathway for Ivermectin, primarily driven by acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties. A thorough understanding of this mechanism, coupled with robust analytical methods for its detection and quantification, is essential for the development of stable Ivermectin formulations and for ensuring compliance with regulatory standards. This guide provides a foundational understanding for researchers and professionals working to control and monitor impurities in Ivermectin drug products.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a Nobel prize-winning drug celebrated for its profound impact on global health.[1] Initially developed as a broad-spectrum antiparasitic agent for veterinary and human use, its therapeutic potential has since been shown to extend to antiviral, anti-inflammatory, and anticancer applications.[2][3][4] This technical guide provides an in-depth review of the diverse biological activities of ivermectin and related compounds. It details the molecular mechanisms of action, summarizes quantitative efficacy data, outlines key experimental protocols, and visualizes the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of ivermectin and its analogs.

Antiparasitic Activity

Ivermectin's primary and most well-established role is as a potent antiparasitic agent. It is highly effective against a wide range of endo- and ectoparasites, including those responsible for onchocerciasis (river blindness) and lymphatic filariasis.[2][5][6]

Mechanism of Action

The antiparasitic mechanism of ivermectin is highly selective for invertebrates. It primarily targets glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of these organisms.[5][7]

  • Binding and Channel Opening: Ivermectin binds with high affinity to the GluCls.[5][7]

  • Increased Chloride Permeability: This binding locks the channels in an open state, leading to an increased influx of chloride ions into the cells.[7]

  • Hyperpolarization and Paralysis: The influx of negative ions causes hyperpolarization of the nerve or muscle cell membrane, inhibiting the transmission of neural signals.[7]

  • Paralysis and Death: This leads to flaccid paralysis and ultimately the death of the parasite.[5][7]

Ivermectin is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), further disrupting nerve transmission in parasites.[5] Its selectivity is due to mammals having GluCls primarily within the central nervous system, where the blood-brain barrier prevents ivermectin from reaching therapeutic concentrations.[6]

IVM Ivermectin GluCl Glutamate-Gated Chloride Channels (GluCls) (Invertebrate Nerve/Muscle Cells) IVM->GluCl Binds with High Affinity Influx Increased Cl- Influx GluCl->Influx Locks Channel Open Hyper Hyperpolarization of Cell Membrane Influx->Hyper Paralysis Flaccid Paralysis Hyper->Paralysis Inhibits Neurotransmission Death Parasite Death Paralysis->Death

Caption: Mechanism of Ivermectin's Antiparasitic Action.
Quantitative Antiparasitic Activity

The in vitro potency of ivermectin against various parasites is typically measured by IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Parasite SpeciesAssay TypeMeasured ActivityReference
Plasmodium falciparumAsexual Blood Stage SurvivalIC50: 0.81 µM[8]
Plasmodium falciparumIvermectin MetabolitesIC50: 2-4 fold less active than parent[8]
Trypanosoma brucei bruceiTrypanocidal ActivityEC50: 10.4 µM[9]
Experimental Protocols

This assay determines the concentration of a compound required to inhibit parasite growth.

  • Parasite Culture: Asexual stages of P. falciparum are maintained in vitro in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium, supplemented with human serum or AlbuMAX II. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[10]

  • Assay Procedure:

    • Parasites are seeded in 96-well plates.[10]

    • Ivermectin is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is included.[10]

    • Plates are incubated for 72 hours under standard culture conditions.[10]

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., PicoGreen).[10]

    • Fluorescence is measured, and the percent inhibition is calculated relative to the control.[10]

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[10]

This assay assesses the effect of ivermectin on the motility of helminth larvae.

  • Assay Procedure:

    • Larval stages (e.g., L3) of the target helminth are placed in a 96-well plate.[10]

    • Ivermectin is added at various concentrations.[10]

    • After a defined incubation period (e.g., 24 hours), larval motility is scored visually under a microscope or quantified using an automated tracking system.[10]

    • The concentration of ivermectin that inhibits motility by 50% is determined.[10]

Anticancer Activity

Accumulating evidence suggests that ivermectin possesses significant anticancer properties across a range of malignancies, including breast, colon, ovarian, and glioblastoma cancers.[3][11][12] Its effects are multifaceted, involving the induction of cell death, cell cycle arrest, and modulation of key oncogenic signaling pathways.[12][13]

Mechanism of Action

Ivermectin's anticancer activity is attributed to its ability to interfere with multiple signaling pathways critical for tumor progression:

  • WNT/β-catenin Pathway: Ivermectin acts as a blocker of the WNT-TCF pathway, which is crucial for the proliferation of many cancer types.[12][13]

  • PI3K/Akt/mTOR Pathway: It inhibits the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][12] This inhibition can induce autophagy in cancer cells.[2]

  • STAT3 Pathway: Ivermectin has been shown to inhibit STAT3, a key transcription factor involved in tumor cell proliferation and survival.[12]

  • PAK1 and YAP1: It promotes the degradation of p21-activated kinase 1 (PAK1), a protein required for the growth of over 70% of human cancers.[2] It also inhibits Yes-associated protein 1 (YAP1) in gastric cancer cells.[13]

  • Induction of Apoptosis: Ivermectin can induce caspase-dependent apoptosis, often linked to the induction of mitochondrial dysfunction and oxidative stress.[2][3]

cluster_0 Ivermectin's Molecular Targets cluster_1 Signaling Pathways cluster_2 Cellular Outcomes IVM Ivermectin WNT WNT/β-catenin IVM->WNT Inhibits AKT PI3K/Akt/mTOR IVM->AKT Inhibits STAT3 STAT3 IVM->STAT3 Inhibits PAK1 PAK1 IVM->PAK1 Inhibits Apoptosis Induction of Apoptosis IVM->Apoptosis Induces via Mitochondrial Stress Arrest S-Phase Cell Cycle Arrest IVM->Arrest Induces Proliferation Inhibition of Proliferation WNT->Proliferation AKT->Proliferation Autophagy Induction of Autophagy AKT->Autophagy Regulates STAT3->Proliferation PAK1->Proliferation cluster_0 Cytoplasm cluster_1 Nucleus ViralProtein Viral Proteins Complex Viral Protein-IMP Complex ViralProtein->Complex Binds IMP Importin α/β1 (IMPα/β1) IMP->Complex IVM Ivermectin IVM->IMP Inhibits Replication Viral Replication Complex->Replication Transports into Nucleus LPS Inflammatory Stimulus (e.g., LPS) NFkB_path NF-κB Pathway Activation LPS->NFkB_path NFkB_trans NF-κB Nuclear Translocation NFkB_path->NFkB_trans Gene_exp Pro-inflammatory Gene Expression NFkB_trans->Gene_exp Cytokines Production of TNF-α, IL-1, IL-6 Gene_exp->Cytokines IVM Ivermectin IVM->NFkB_trans Inhibits start Start: Compound (Ivermectin or Analog) prep Prepare Stock Solution & Serial Dilutions start->prep primary Primary In Vitro Assay (e.g., Cell Viability, Viral CPE) prep->primary cytotox Cytotoxicity Assay (e.g., on Vero/HeLa cells) prep->cytotox dose Dose-Response Curve Generation primary->dose calc Calculate IC50 / EC50 dose->calc si Determine Selectivity Index (SI = CC50 / IC50) calc->si secondary Secondary / Mechanistic Assays (e.g., Western Blot, Flow Cytometry, ELISA) calc->secondary calc_cc50 Calculate CC50 cytotox->calc_cc50 calc_cc50->si si->secondary If Promising (High SI) end End: Characterize Biological Activity secondary->end

References

An In-depth Technical Guide to Ivermectin EP Impurity H (CAS No. 71837-27-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin EP Impurity H, a known related substance of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical identity, physicochemical properties, and the analytical methodologies used for its identification and quantification.

Introduction

This compound is a significant impurity of Ivermectin, an antiparasitic drug effective against a wide range of nematodes and arthropods.[] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is also known by several synonyms, including Ivermectin B1a Mono-Sugar Derivative and 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the impurity's behavior.

PropertyValueSource
CAS Number 71837-27-9[3][4][5]
Molecular Formula C41H62O11[3][4]
Molecular Weight 730.9 g/mol [3][6]
Appearance White to Off-White Solid[]
Purity >95%[]
Storage Store at -20°C under inert atmosphere[4]
Solubility Soluble in USP/EP Diluent (Methanol)[4]

Structural Elucidation

G Ivermectin_Impurity_H

Figure 1: Chemical Structure of this compound.

Analytical Methodologies

The control of impurities in Ivermectin is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). Several stability-indicating HPLC methods have been developed for the analysis of Ivermectin and its related substances.[9][10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section outlines a typical experimental protocol for the detection and quantification of this compound. This is a composite method based on several published procedures.[8][9][10]

4.1. Instrumentation and Chromatographic Conditions

A summary of the typical chromatographic conditions is provided in the table below.

ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent.[9]
Mobile Phase A Water:Acetonitrile (50:50, v/v).[9]
Mobile Phase B Isopropanol:Acetonitrile (15:85, v/v).[9]
Gradient Elution A gradient program should be developed to ensure separation of all related substances.
Flow Rate 1.0 - 1.5 mL/min.[8][10]
Column Temperature 30-45°C.[9][10]
Detection Wavelength 245 nm or 252 nm.[9][10]
Injection Volume 20 µL.[8]

4.2. Standard and Sample Preparation

  • Standard Preparation: A reference standard of this compound is required. Prepare a stock solution in a suitable solvent such as methanol (B129727) and dilute to the desired concentration.

  • Sample Preparation: Accurately weigh and dissolve the Ivermectin bulk drug or formulation in the mobile phase or a suitable solvent to achieve a target concentration.[8]

4.3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[9] Validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Formation and Control

This compound can originate from the manufacturing process or as a degradation product.[4] Understanding the formation pathways is crucial for implementing effective control strategies during synthesis and storage of the API. Forced degradation studies are often employed to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

G cluster_0 Impurity Analysis Workflow SamplePrep Sample Preparation (Bulk Drug/Formulation) HPLC RP-HPLC Analysis SamplePrep->HPLC Injection Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Identification & Quantification Data->Analysis Integration Report Reporting & Specification Check Analysis->Report

References

An In-depth Technical Guide to Ivermectin Impurity H (C41H62O11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin (B7782182) B1. During its synthesis, storage, and under various stress conditions, several impurities can form. This technical guide focuses on Ivermectin Impurity H, a significant degradation product with the molecular formula C41H62O11. Understanding the profile, formation, and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of ivermectin drug products. This document provides a comprehensive overview of Ivermectin Impurity H, including its chemical properties, potential formation pathways, and analytical methodologies for its identification and quantification.

Introduction to Ivermectin and its Impurities

Ivermectin is a potent macrocyclic lactone used in both human and veterinary medicine to treat a wide range of parasitic infections.[1] It is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The presence of impurities in active pharmaceutical ingredients (APIs) can impact their stability, bioavailability, and safety. Regulatory bodies, therefore, have stringent requirements for the identification and control of impurities in drug substances and products.

Ivermectin Impurity H is a known degradation product of ivermectin.[1] Its formation is often associated with the hydrolysis of the disaccharide moiety of the parent ivermectin molecule, resulting in a monosaccharide derivative.[1][][3][4]

Physicochemical Properties of Ivermectin Impurity H

A summary of the key physicochemical properties of Ivermectin Impurity H is presented in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in formulation and stability studies.

PropertyValueReference
Molecular Formula C41H62O11[1][][3]
Molecular Weight 730.92 g/mol [1][3]
CAS Number 71837-27-9[1][3]
IUPAC Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][4]
Synonyms Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide[][3]
Appearance White to Off-White Solid[]
Solubility Soluble in Methanol (B129727)[1]
Storage Store at -20°C under an inert atmosphere[1]

Formation and Degradation Pathways

Ivermectin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[5] Ivermectin Impurity H is primarily formed through the hydrolysis of the glycosidic bond, leading to the loss of one of the sugar moieties.

Ivermectin Ivermectin (Disaccharide) Impurity_H Ivermectin Impurity H (Monosaccharide) Ivermectin->Impurity_H Hydrolysis (Acidic/Basic Conditions) Other_Degradants Other Degradation Products Ivermectin->Other_Degradants Oxidation, Photolysis

Caption: Formation pathway of Ivermectin Impurity H.

Forced degradation studies are instrumental in understanding the formation of Impurity H. These studies involve subjecting ivermectin to harsh conditions to accelerate its degradation and identify the resulting products.

Experimental Protocols

Forced Degradation Studies

The following protocols are representative of those used in forced degradation studies of ivermectin to generate impurities, including Impurity H. These are based on general procedures outlined in the scientific literature.[5][6]

4.1.1. Acid Hydrolysis

  • Dissolve a known amount of Ivermectin in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of a strong acid (e.g., 1N HCl).

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).

  • Neutralize the solution with a suitable base (e.g., 1N NaOH).

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

4.1.2. Base Hydrolysis

  • Dissolve a known amount of Ivermectin in a suitable organic solvent.

  • Add an equal volume of a strong base (e.g., 1N NaOH).

  • Reflux the solution at a controlled temperature for a specified period.

  • Neutralize the solution with a suitable acid (e.g., 1N HCl).

  • Dilute the sample for analysis.

4.1.3. Oxidative Degradation

  • Dissolve Ivermectin in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

  • Dilute the sample for analysis.

4.1.4. Photolytic Degradation

  • Expose a solution of Ivermectin (in a photostable container) to UV light (e.g., 254 nm) or sunlight for an extended period.

  • Analyze the resulting solution.

4.1.5. Thermal Degradation

  • Heat a solid sample of Ivermectin in a controlled oven at a high temperature (e.g., 105°C) for several hours.

  • Dissolve the sample in a suitable solvent for analysis.

cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation Formation of Degradation Products Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Photo Photolysis Photo->Degradation Thermal Thermal Thermal->Degradation Ivermectin Ivermectin API Ivermectin->Degradation Analysis Analytical Characterization (HPLC, LC-MS, NMR) Degradation->Analysis

Caption: Workflow for forced degradation studies.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Ivermectin and its impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of Ivermectin and its impurities is summarized below.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile, methanol, and water in various proportions (e.g., 53:27.5:19.5 v/v/v)[7]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 245 nm[8]
Column Temperature 30 - 40°C
Injection Volume 10 - 20 µL

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities. The combination of chromatographic separation with mass spectrometric detection allows for the determination of the molecular weight of the impurities and provides fragmentation data for structural confirmation.

ParameterTypical Conditions
Ionization Source Electrospray Ionization (ESI) in positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Collision Energy Varied to obtain optimal fragmentation for MS/MS studies

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of impurities. While obtaining sufficient quantities of an impurity for NMR analysis can be challenging, it provides detailed information about the molecular structure. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.

Spectroscopic Data (Representative)

While specific raw data for Ivermectin Impurity H is not publicly available, the expected spectroscopic characteristics can be inferred from its structure.

5.1. Mass Spectrometry

  • Expected [M+H]⁺ ion: m/z 731.4365

  • Expected [M+Na]⁺ ion: m/z 753.4184

  • Key Fragmentation: Loss of the remaining sugar moiety, water losses, and cleavages within the macrocyclic lactone ring.

5.2. NMR Spectroscopy

  • ¹H NMR: Signals corresponding to the protons of the macrocyclic lactone core and the single remaining sugar unit. The absence of signals corresponding to the second sugar unit would be a key indicator.

  • ¹³C NMR: Carbon signals consistent with the monosaccharide derivative structure.

Conclusion

The identification and control of Ivermectin Impurity H are critical aspects of ensuring the quality and safety of ivermectin products. This technical guide has provided an overview of the physicochemical properties, formation pathways, and analytical methodologies related to this impurity. A thorough understanding of these aspects is essential for drug development professionals involved in the formulation, manufacturing, and quality control of ivermectin. The use of forced degradation studies in conjunction with advanced analytical techniques such as HPLC, LC-MS, and NMR is paramount for the effective characterization and control of Ivermectin Impurity H. Further research to isolate and fully characterize this and other degradation products will continue to be a priority in the pharmaceutical industry.

References

An In-depth Technical Guide to Ivermectin EP Impurity H: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a cornerstone of both veterinary and human medicine. Its discovery revolutionized the treatment of various parasitic infections.[1][2] The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. The European Pharmacopoeia (EP) outlines the quality standards for ivermectin, including limits for specified impurities. Among these is Ivermectin EP Impurity H, a significant degradation product that requires careful monitoring and control during the manufacturing and storage of ivermectin-containing products. This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound.

Chemical Identity and Properties

This compound is chemically known as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, or more commonly, the Ivermectin B1a mono-sugar derivative.[3][][5] It is formed by the hydrolysis of the terminal oleandrose (B1235672) sugar moiety from the ivermectin B1a molecule.

PropertyValueSource
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[3][5]
Synonyms Ivermectin B1a Mono-sugar Derivative, Ivermectin monosaccharide[]
CAS Number 71837-27-9[3]
Molecular Formula C41H62O11[3]
Molecular Weight 730.92 g/mol [3]

Discovery and History

The inclusion of Impurity H in the European Pharmacopoeia monograph for ivermectin signifies its importance as a critical quality attribute. Pharmacopoeial monographs are continuously updated to reflect the latest scientific understanding and analytical capabilities. The presence of Impurity H in the monograph underscores the need for manufacturers to control the degradation of ivermectin and ensure the stability of their formulations.[6] Public assessment reports for ivermectin products often reference the control of impurities as per the European Pharmacopoeia, highlighting the regulatory significance of Impurity H.[6]

Formation and Degradation Pathway

This compound is primarily formed through the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties of the ivermectin molecule. This degradation is a key concern in the formulation and storage of ivermectin products, particularly in acidic environments.

Forced degradation studies are instrumental in elucidating the formation pathways of impurities. These studies typically involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[7]

The most relevant degradation pathway for the formation of this compound is acid hydrolysis. The glycosidic linkage between the two sugar residues is susceptible to cleavage under acidic conditions, leading to the formation of the monosaccharide derivative (Impurity H) and the corresponding disaccharide.

G Ivermectin Ivermectin (Disaccharide) ImpurityH This compound (Monosaccharide) Ivermectin->ImpurityH Acid-catalyzed hydrolysis Sugar Terminal Oleandrose Sugar Ivermectin->Sugar Cleavage of glycosidic bond

Caption: Formation of this compound via acid-catalyzed hydrolysis.

Experimental Protocols

The identification, isolation, and quantification of this compound rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A typical reversed-phase HPLC method for the analysis of ivermectin and its impurities is outlined below. This method is based on principles described in various research articles and pharmacopoeial monographs.[7][8]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) in a ratio that provides optimal separation (e.g., 15:34:51 v/v/v).[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV spectrophotometer at 254 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[8]

System Suitability: The method must be validated to ensure its suitability for its intended purpose. System suitability parameters include resolution, tailing factor, and theoretical plates, which are assessed using a reference standard solution containing ivermectin and its known impurities.[8]

Isolation and Structure Elucidation

For the initial identification and structural confirmation of this compound, more sophisticated techniques are required.

  • Preparative HPLC: This technique is used to isolate a sufficient quantity of the impurity from a degraded sample of ivermectin for further analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides crucial information about the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which help in elucidating the structure by comparing it with the fragmentation of the parent ivermectin molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical structure, allowing for the definitive identification of the monosaccharide structure of Impurity H.[7]

G cluster_0 Sample Preparation cluster_1 Analysis and Characterization DegradedSample Forced Degraded Ivermectin Sample HPLC Analytical HPLC (Quantification) DegradedSample->HPLC PrepHPLC Preparative HPLC (Isolation) DegradedSample->PrepHPLC LCMS LC-MS / MS (Molecular Weight & Fragmentation) PrepHPLC->LCMS NMR NMR Spectroscopy (Structure Elucidation) PrepHPLC->NMR Structure Confirmed Structure of This compound LCMS->Structure NMR->Structure

Caption: Experimental workflow for the analysis of this compound.

Biological Activity

Limited information is publicly available regarding the specific biological activity of this compound. However, some studies on ivermectin metabolites and derivatives provide insights. One study indicated that the ivermectin monosaccharide is a potent inhibitor of nematode larval development but is devoid of the paralytic activity that is characteristic of the parent ivermectin molecule.[] This suggests that the terminal sugar moiety is crucial for the primary mechanism of action of ivermectin, which involves binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[10][11]

The absence of paralytic activity in the monosaccharide derivative highlights the importance of controlling its levels in ivermectin formulations to ensure optimal efficacy. Further toxicological studies are needed to fully characterize the safety profile of this compound.[12]

Conclusion

This compound is a critical quality attribute in the production and formulation of ivermectin. Its formation through acid-catalyzed hydrolysis necessitates careful control of pH and storage conditions. Robust analytical methods, primarily HPLC, are essential for its routine monitoring, while advanced techniques like LC-MS and NMR are vital for its initial identification and structural elucidation. Although it appears to have some biological activity against nematode larvae, the lack of paralytic effect underscores the importance of minimizing its presence to maintain the full therapeutic efficacy of ivermectin. This technical guide provides a foundational understanding for researchers and drug development professionals working with ivermectin, emphasizing the importance of impurity profiling and control in ensuring the quality, safety, and efficacy of this vital antiparasitic drug.

References

Methodological & Application

Application Note: High-Resolution Impurity Profiling of Ivermectin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Ivermectin. The described methodology allows for the effective separation, identification, and quantification of process-related impurities and degradation products, ensuring the quality, safety, and efficacy of Ivermectin drug substances and products. This document provides detailed experimental protocols, system suitability criteria, and data presentation to guide researchers in implementing this method for routine analysis and stability studies.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3] It is a semi-synthetic derivative of avermectins, a class of 16-membered macrocyclic lactones.[4][5] Pharmaceutical-grade ivermectin is typically a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H2B1a), which should not be less than 90%, and 22,23-dihydroavermectin B1b (H2B1b), which should not be more than 10%.[4] The manufacturing process and storage conditions can lead to the formation of various impurities, which must be monitored and controlled to ensure the drug's safety and potency.

This application note presents a stability-indicating RP-HPLC method capable of separating Ivermectin from its known and potential impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for quality control and stability testing of Ivermectin.[2][3]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the RP-HPLC analysis of Ivermectin and its related substances.

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient elution capability, UV detector, and data acquisition software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

Chemicals and Reagents
Chromatographic Conditions

A gradient elution is employed for the optimal separation of all relevant compounds within a reasonable timeframe.[1][2][3]

ParameterCondition
Column Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A Water : Acetonitrile (50:50, v/v)
Mobile Phase B Isopropanol : Acetonitrile (15:85, v/v)
Gradient Program See Table 2
Flow Rate 1.5 mL/min
Column Temperature 45 °C
Detection Wavelength 252 nm
Injection Volume 20 µL
Run Time Approximately 25 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Mix water and acetonitrile in a 50:50 volume/volume ratio. Degas before use.

  • Mobile Phase B: Mix isopropanol and acetonitrile in a 15:85 volume/volume ratio. Degas before use.

Standard Solution Preparation:

  • Ivermectin Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Ivermectin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the Ivermectin Standard Stock Solution with the mobile phase to achieve the desired concentration.

Sample Preparation:

  • Bulk Drug Substance: Accurately weigh about 25 mg of the Ivermectin sample, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Oral Paste Formulation: Accurately weigh a portion of the oral paste equivalent to 6 mg of Ivermectin into a suitable container. Disperse the paste in a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, and dilute to a final concentration of approximately 0.6 mg/mL.[1] Further dilution may be required to fall within the linear range of the method.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this RP-HPLC method.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.0595
20.0595
22.0955
25.0955

Table 3: Quantitative Data for Ivermectin and Potential Impurities

CompoundRetention Time (min) (Approx.)Relative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)
Impurity A8.50.780.20.6
Impurity B9.20.840.20.6
Ivermectin H2B1b10.50.96--
Ivermectin H2B1a 10.9 1.00 - -
Impurity C12.11.110.20.6
Impurity D13.51.240.20.6

Note: Retention times and RRTs are approximate and may vary slightly depending on the specific HPLC system and column used. LOD and LOQ values are based on published data and may require verification.[1] The quantitation limit is often set at 0.1% of the target analytical concentration.[2][3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation.

Experimental_Workflow start Start prep_solutions Prepare Mobile Phases and Solutions (Standards and Samples) start->prep_solutions hplc_setup Set Up HPLC System (Install Column, Set Parameters) prep_solutions->hplc_setup system_suitability Perform System Suitability Test (SST) (Inject Standard Solution) hplc_setup->system_suitability check_sst Check SST Criteria (Tailing Factor, Plate Count, %RSD) system_suitability->check_sst check_sst->hplc_setup Fail inject_samples Inject Blank, Standards, and Samples check_sst->inject_samples Pass data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_processing Process Data (Integrate Peaks, Identify Impurities) data_acquisition->data_processing quantification Quantify Impurities (Calculate Concentrations) data_processing->quantification reporting Generate Report quantification->reporting end End reporting->end

Caption: Experimental Workflow for Ivermectin Impurity Profiling.

Method_Validation_Logic method_validation {Method Validation | According to ICH Q2(R1)} parameters Validation Parameters Specificity Linearity Range Accuracy Precision LOD LOQ Robustness method_validation->parameters specificity Specificity Distinguishes analyte from impurities and matrix components parameters->specificity linearity Linearity Proportional response to concentration parameters->linearity accuracy Accuracy Closeness to true value parameters->accuracy precision Precision Repeatability and Intermediate Precision parameters->precision lod_loq LOD & LOQ Lowest detectable and quantifiable levels parameters->lod_loq robustness Robustness Insensitive to small method variations parameters->robustness

Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for the impurity profiling of Ivermectin. Its stability-indicating nature makes it particularly suitable for quality control in manufacturing and for monitoring the stability of Ivermectin in various formulations. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Ivermectin products.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for Stability Testing of Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. Ensuring its stability in pharmaceutical formulations is critical for maintaining efficacy and safety. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, sensitive, and cost-effective method for stability testing. This technique can effectively separate the intact drug from its degradation products, making it a valuable tool for stability-indicating assays.[1][2][3] This application note provides a detailed protocol for the stability testing of Ivermectin using HPTLC, including forced degradation studies and quantification.

Principle

HPTLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action). For Ivermectin, a pre-coated silica (B1680970) gel 60F-254 plate is commonly used as the stationary phase, and a non-polar solvent system serves as the mobile phase.[1][2][3] After development, the separated spots are visualized under UV light, and their density is measured using a densitometer to quantify the amount of Ivermectin and its degradation products. The stability of Ivermectin is assessed by subjecting it to various stress conditions and monitoring the formation of degradation products over time.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a validated HPTLC method for Ivermectin analysis.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
Stationary PhasePre-coated Silica Gel 60F-254 Aluminum Plates[1][2][3]
Mobile Phasen-hexane: acetone: ethyl acetate (B1210297) (6.5: 3.5: 0.1 v/v/v)[1][2]
Rf of Ivermectin0.26 ± 0.02[1][2]
Detection Wavelength247 nm[1][2][3]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity RangeNot explicitly stated, but r²=0.9989[1][2]
Correlation Coefficient (r²)0.9989[1][2]
Limit of Detection (LOD)8.22 ng/spot[1][2]
Limit of Quantification (LOQ)24.9 ng/spot[1][2]
Recovery98.25 - 100.16%[1][2]
Precision (%RSD)≤ 2.21[1][2]

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh 10 mg of Ivermectin reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the desired concentration range by diluting with methanol.

  • Sample Solution: For bulk drug, prepare a solution of similar concentration to the standard. For formulations, accurately weigh a quantity of the formulation equivalent to 10 mg of Ivermectin and extract it with methanol. The final concentration should be adjusted to be within the linearity range of the method.

2. Chromatographic Development

  • Plate Preparation: Use pre-coated silica gel 60F-254 HPTLC plates.

  • Sample Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator.

  • Chamber Saturation: Pour the mobile phase (n-hexane: acetone: ethyl acetate; 6.5: 3.5: 0.1 v/v/v) into the twin-trough chamber and let it saturate for at least 20 minutes at room temperature.

  • Development: Place the HPTLC plate in the saturated chamber and allow the mobile phase to ascend up to a certain distance (e.g., 80 mm).

  • Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air.

3. Densitometric Analysis

  • Scanning: Scan the dried plate with a densitometer in absorbance mode at 247 nm.

  • Quantification: The peak area of the Ivermectin spot is recorded. The concentration of Ivermectin in the samples is determined by comparing their peak areas with those of the standard solutions.

4. Forced Degradation Studies

To establish the stability-indicating nature of the HPTLC method, forced degradation studies are performed on Ivermectin.[1][2]

  • Acid Hydrolysis: Treat the Ivermectin solution with an acidic solution (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Treat the Ivermectin solution with a basic solution (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the Ivermectin solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Photolytic Degradation: Expose the Ivermectin solution or solid to UV light for a specified duration.

  • Thermal Degradation: Heat the Ivermectin solid or solution at a specific temperature for a defined period.

After subjecting Ivermectin to these stress conditions, the samples are analyzed by the developed HPTLC method. The chromatograms should show a clear separation of the Ivermectin peak from the peaks of the degradation products.

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis A Weigh Ivermectin Standard/Sample B Dissolve in Methanol A->B C Prepare Working Solutions B->C D Apply to HPTLC Plate C->D F Develop Plate D->F E Saturate Chamber with Mobile Phase E->F G Dry Plate F->G H Densitometric Scanning at 247 nm G->H I Quantify Peak Areas H->I J Calculate Results I->J K Final Report J->K Stability Assessment

Caption: Experimental workflow for HPTLC stability testing of Ivermectin.

Forced_Degradation cluster_stress Forced Degradation Conditions Ivermectin Ivermectin Bulk Drug / Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl) Ivermectin->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) Ivermectin->Alkali Oxidation Oxidative Stress (e.g., 3% H2O2) Ivermectin->Oxidation Photo Photolytic Stress (UV Light) Ivermectin->Photo Thermal Thermal Stress (Heat) Ivermectin->Thermal Analysis HPTLC Analysis Acid->Analysis Alkali->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Separation of Ivermectin and Degradation Products Analysis->Result

Caption: Logical relationship of forced degradation in stability testing.

References

Application Notes & Protocols: Ivermectin EP Impurity H Reference Standard for Quality Control Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The final drug substance is a mixture of at least 80% 22,23-dihydroavermectin B1a (H2B1a) and not more than 20% 22,23-dihydroavermectin B1b (H2B1b). During the synthesis and storage of Ivermectin, several related substances or impurities can be formed. Regulatory bodies, such as the European Pharmacopoeia (EP), set strict limits for these impurities to ensure the quality, safety, and efficacy of the final drug product.

Ivermectin EP Impurity H is a significant related substance of Ivermectin. This document provides detailed application notes and protocols for the use of the this compound reference standard in Quality Control (QC) applications, primarily focusing on its identification and quantification using High-Performance Liquid Chromatography (HPLC).

This compound Reference Standard

The this compound reference standard is a fully characterized compound intended for use in analytical method development, validation, and routine QC testing of Ivermectin drug substance and drug products.[1] It serves as a primary tool for the positive identification of the Impurity H peak in a chromatogram and for the accurate quantification of its levels in test samples.

Chemical Information:

ParameterValue
IUPAC Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Synonyms Ivermectin B1a Mono-Sugar Derivative
CAS Number 71837-27-9
Molecular Formula C₄₁H₆₂O₁₁
Molecular Weight 730.94 g/mol

A Certificate of Analysis (CoA) accompanying the reference standard provides detailed information on its purity, identity, and storage conditions.

Application 1: Identification and Quantification of Impurity H in Ivermectin

The primary application of the this compound reference standard is in the "Related Substances" test for Ivermectin, as outlined in the European Pharmacopoeia (Monograph 1336).[1][2] This test is crucial for ensuring that the levels of Impurity H and other related substances do not exceed the specified limits. The recommended analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: HPLC Analysis of Ivermectin Related Substances

This protocol is based on the European Pharmacopoeia monograph for Ivermectin and other validated HPLC methods for Ivermectin analysis.

1. Materials and Reagents:

  • This compound Reference Standard

  • Ivermectin EP Reference Standard (contains both H2B1a and H2B1b)

  • Ivermectin sample (drug substance or formulation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Octadecylsilyl silica (B1680970) gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Water, Methanol, and Acetonitrile in a ratio of 15:34:51 (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

3. Preparation of Solutions:

  • Diluent: Methanol

  • Test Solution: Accurately weigh and dissolve 40.0 mg of the Ivermectin sample in the diluent and dilute to 50.0 mL in a volumetric flask.

  • Reference Solution (a) - Ivermectin Standard: Accurately weigh and dissolve 40.0 mg of Ivermectin EP Reference Standard in the diluent and dilute to 50.0 mL in a volumetric flask.

  • Reference Solution (b) - Impurity H Identification: Accurately weigh and dissolve a suitable amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 0.008 mg/mL).

  • Reference Solution (c) - System Suitability: A solution containing both Ivermectin EP Reference Standard and this compound Reference Standard can be prepared to verify the resolution between the peaks.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject Reference Solution (a) to determine the retention times of the main components (H2B1b and H2B1a) and to perform system suitability checks.

  • Inject Reference Solution (b) to identify the retention time of Impurity H.

  • Inject the Test Solution.

  • Analyze the resulting chromatograms.

5. System Suitability Test (SST): The system is considered suitable for analysis if the following criteria are met for the injection of Reference Solution (a):

  • Resolution: The resolution between the peaks for component H2B1b and component H2B1a is at least 3.0.[1]

  • Symmetry Factor (Tailing Factor): The symmetry factor for the principal peak (H2B1a) is not more than 2.5.[1]

6. Data Interpretation and Calculation:

  • Identification: Identify the peak corresponding to Impurity H in the chromatogram of the Test Solution by comparing its retention time with that obtained from Reference Solution (b).

  • Quantification: Calculate the percentage of Impurity H in the Ivermectin sample using the area normalization method or by using an external standard with a known concentration.

Data Presentation: Typical Chromatographic Data

The following table summarizes the expected elution order and typical relative retention times (RRT) for the main components of Ivermectin and Impurity H. The exact retention times can vary based on the specific HPLC system and column used.

CompoundElution OrderApproximate Retention Time (min)Relative Retention Time (RRT) (vs. H2B1a)
Ivermectin H2B1b16.5 - 7.5~0.8
Ivermectin H2B1a28.0 - 9.01.0
This compoundVariesTo be confirmed with reference standardTo be determined

Note: The elution order of impurities can vary. It is mandatory to use the specific reference standard for peak identification.

Application 2: Method Validation

The this compound reference standard is essential for the validation of in-house analytical methods for the determination of related substances in Ivermectin, as per ICH guidelines. Key validation parameters where this standard is used include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The reference standard is used to demonstrate that the peak for Impurity H is well-resolved from other impurities and the main Ivermectin peaks.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by preparing a series of solutions of the Impurity H reference standard at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of Impurity H that can be reliably detected and quantified. These are typically determined from the linearity data.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo or a sample with a known amount of the Impurity H reference standard and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Quantitative Data Summary for Method Validation

The following table provides a template for summarizing the quantitative data obtained during method validation.

Validation ParameterTypical Acceptance Criteria (ICH)Example Results
Linearity (Correlation Coefficient, r²) ≥ 0.990.9995
Range (µg/mL) -LOQ to 120% of specification limit
LOD (µg/mL) -0.05
LOQ (µg/mL) -0.15
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 1.2%; Intermediate: 1.5%

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the this compound reference standard in a QC laboratory for the analysis of an Ivermectin sample.

G Workflow for Ivermectin Impurity H Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Receive Ivermectin Sample & Impurity H Reference Standard B Prepare Diluent, Mobile Phase, and Solutions (Test & Reference) A->B C HPLC System Setup & Equilibration B->C D System Suitability Test (SST) (Inject Ivermectin Standard) C->D E Inject Blank, Reference Std (Impurity H), and Test Sample D->E F Chromatogram Integration & Peak Identification E->F G Quantify Impurity H (Compare against Specification) F->G H Generate Certificate of Analysis (CoA) or Test Report G->H

Caption: QC Workflow for Impurity Analysis.

Logical Relationship for Method Qualification

This diagram shows the logical relationship between the this compound reference standard and the qualification of an analytical method for its intended use.

G Role of Reference Standard in Method Qualification cluster_validation Method Validation Parameters (ICH) cluster_outcome Outcome RS This compound Reference Standard Specificity Specificity RS->Specificity is used to establish Linearity Linearity & Range RS->Linearity is used to establish Accuracy Accuracy RS->Accuracy is used to establish Precision Precision RS->Precision is used to establish LOD_LOQ LOD & LOQ RS->LOD_LOQ is used to establish QualifiedMethod Validated Analytical Method Specificity->QualifiedMethod demonstrate Linearity->QualifiedMethod demonstrate Accuracy->QualifiedMethod demonstrate Precision->QualifiedMethod demonstrate LOD_LOQ->QualifiedMethod demonstrate RoutineQC Routine QC Testing of Ivermectin Batches QualifiedMethod->RoutineQC is applied for

Caption: Reference Standard in Method Qualification.

References

Application Note: High-Throughput LC-MS/MS Analysis of Ivermectin and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ivermectin and its four major process-related impurities. The described protocol is designed for high-throughput analysis in various matrices, providing the necessary sensitivity and selectivity for applications in pharmaceutical quality control, drug development, and pharmacokinetic studies. The method utilizes a simple sample preparation procedure followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin (B7782182) B1, produced by the soil actinomycete Streptomyces avermitilis. During the manufacturing process of Ivermectin, several process-related impurities can be formed. Regulatory agencies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive LC-MS/MS method for the analysis of Ivermectin and its key impurities: 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[1][2]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of Ivermectin and its impurities from plasma.

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Isopropyl alcohol, HPLC grade

  • HPLC grade water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Condition the C18 SPE cartridges by passing 1 mL of MeOH followed by 1 mL of HPLC grade water.

  • To 200 µL of plasma sample, add 200 µL of MeOH.

  • Vortex the sample for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 15% MeOH in water.

  • Elute the analytes with 2 mL of isopropyl alcohol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Condition
Column ACE C18, 50 x 3 mm, 3 µm (or equivalent)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol:Acetonitrile (1:1, v/v)
Elution Mode Isocratic
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Nebulizer Gas Flow 2.0 L/min
Heating Gas Flow 10 L/min
Drying Gas Flow 10 L/min
Interface Temperature 375°C
Desolvation Line Temp. 250°C
Heat Block Temperature 400°C

| Interface Voltage | 4000 V |

Data Presentation

Table 1: MRM Transitions for Ivermectin and Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ivermectin (IVM)873.50567.25Negative[3]
Abamectin (Internal Standard)871.50565.35Negative[3]
Table 2: Proposed MRM Transitions for Ivermectin Impurities (Positive Ionization Mode)

Note: The following MRM transitions for impurities are proposed based on the known fragmentation of Ivermectin and the structural modifications of the impurities. These should be optimized and validated in the user's laboratory.

ImpurityChemical ModificationProposed Precursor Ion [M+NH4]+ (m/z)Proposed Product Ion (m/z)
24-demethyl H2B1a-CH2878.5555.3
3'-demethyl H2B1a-CH2878.5555.3
3''-demethyl H2B1a-CH2878.5555.3
24a-hydroxy B2a isomer+O908.5585.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_meoh Add Methanol plasma->add_meoh vortex Vortex add_meoh->vortex centrifuge Centrifuge vortex->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant ivermectin_impurities cluster_impurities Process-Related Impurities ivermectin Ivermectin (H2B1a) demethyl_24 24-demethyl H2B1a ivermectin->demethyl_24 -CH2 demethyl_3_prime 3'-demethyl H2B1a ivermectin->demethyl_3_prime -CH2 demethyl_3_double_prime 3''-demethyl H2B1a ivermectin->demethyl_3_double_prime -CH2 hydroxy_24a 24a-hydroxy B2a isomer ivermectin->hydroxy_24a +O

References

Application Note: NMR Characterization of Ivermectin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones. Its stability is a critical attribute for ensuring potency and safety in pharmaceutical formulations. Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of drug substances. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these degradation products, providing detailed information about the molecular structure in solution. This application note describes the use of NMR spectroscopy for the characterization of ivermectin degradation products.

Degradation Pathways of Ivermectin

Ivermectin is known to degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[1][2] The primary degradation pathways involve hydrolysis of the disaccharide moiety, epimerization, and oxidation of the macrocyclic lactone ring.

  • Acidic Hydrolysis: Under acidic conditions, ivermectin undergoes hydrolysis to yield the monosaccharide and aglycone forms.[1]

  • Alkaline Conditions: In alkaline media, ivermectin can also undergo degradation.[2]

  • Oxidative Degradation: Oxidizing agents, such as hydrogen peroxide, can lead to the formation of epoxide derivatives, with the 3,4-epoxide of the H2B1a component being a notable product.[3]

  • Photodegradation: Exposure to light can induce isomerization of the double bonds within the macrocyclic ring.[4]

The comprehensive characterization of these degradation products is crucial for establishing the stability-indicating nature of analytical methods and for ensuring the quality of ivermectin drug products.

Experimental Protocols

I. Forced Degradation of Ivermectin

This protocol outlines the conditions for inducing the degradation of ivermectin under various stress conditions.

Materials:

  • Ivermectin bulk drug

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Water (Milli-Q or equivalent)

  • Vials

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of ivermectin in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the ivermectin stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the ivermectin stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the ivermectin stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial containing the solid ivermectin drug substance and another vial with the ivermectin stock solution in a heating block at 80°C for 48 hours.

    • After the specified time, dissolve the solid sample in the mobile phase and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose the solid ivermectin drug substance and the ivermectin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.

  • Control Sample: A sample of the ivermectin stock solution stored under normal conditions should be used as a control.

II. NMR Sample Preparation and Analysis

This protocol describes the preparation of samples for NMR analysis and suggests general acquisition parameters.

Materials:

  • Degraded ivermectin samples (from Protocol I)

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) with 0.03% TMS

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Cotton wool or glass wool for filtration

Procedure:

  • Isolation of Degradation Products (if necessary): For detailed structural elucidation, individual degradation products may need to be isolated from the reaction mixtures using techniques like preparative HPLC.[3]

  • Sample Preparation for NMR:

    • Evaporate the solvent from the degraded sample or isolated fraction under a stream of nitrogen or using a rotary evaporator.

    • Dissolve 5-10 mg of the residue in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra as needed for complete structural assignment.

    • Suggested ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Acquisition Time: ~4 s

      • Spectral Width: ~16 ppm

    • Suggested ¹³C NMR Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more

      • Relaxation Delay: 2.0 s

      • Spectral Width: ~240 ppm

Data Presentation

The following table summarizes the key degradation products of ivermectin and provides representative NMR data for closely related avermectin compounds, which can be used as a reference for the analysis of ivermectin degradants due to their structural similarity.[4]

Table 1: Summary of Ivermectin Degradation Products and Reference NMR Data for Avermectin B₁ₐ and its Degradants

Compound NameStress ConditionMolecular FormulaKey ¹H NMR Signals (δ, ppm) in CDCl₃ (Reference: Avermectin B₁ₐ)[4]Key ¹³C NMR Signals (δ, ppm) in CDCl₃ (Reference: Avermectin B₁ₐ)[4]
Ivermectin (H₂B₁ₐ) -C₄₈H₇₄O₁₄5.88 (d, J=10.8 Hz, H-10), 5.76 (dd, J=10.8, 2.4 Hz, H-9), 5.68 (m, H-23), 5.53 (m, H-22), 5.24 (m, H-3), 4.72 (d, J=3.2 Hz, H-1''), 4.66 (br s, H-1')173.9 (C-1), 140.5 (C-8), 137.9 (C-11), 135.6 (C-4a), 125.1 (C-10), 121.2 (C-5), 118.0 (C-9), 98.7 (C-1'), 95.2 (C-1'')
3,4-Epoxide H₂B₁ₐ Oxidative (H₂O₂)C₄₈H₇₄O₁₅Specific data not available in search results. Expect downfield shifts for H-3 and disappearance of the C4=C4a double bond signals.Specific data not available in search results. Expect signals for epoxide carbons around 50-70 ppm.
Aglycone AcidicC₃₄H₅₀O₈Specific data not available in search results. Disappearance of signals corresponding to the disaccharide moiety.Specific data not available in search results. Disappearance of signals corresponding to the disaccharide moiety.
Monosaccharide AcidicC₄₁H₆₂O₁₁Specific data not available in search results. Disappearance of signals for the terminal sugar unit.Specific data not available in search results. Disappearance of signals for the terminal sugar unit.
2-Epimer H₂B₁ₐ Alkaline/AcidicC₄₈H₇₄O₁₄Specific data not available in search results. Expect changes in the chemical shift and coupling constants for H-2 and adjacent protons.Specific data not available in search results. Expect a shift in the C-2 signal.
8,9-Z-Isomer PhotolyticC₄₈H₇₄O₁₄Specific data not available in search results. Expect significant changes in the chemical shifts and coupling constants of the olefinic protons H-8, H-9, and H-10.Specific data not available in search results. Expect shifts in the signals for C-8, C-9, and C-10.

Note: Detailed NMR data for ivermectin-specific degradation products are not fully available in the provided search results. The data for Avermectin B₁ₐ is presented as a close structural analog for reference.[4]

Visualization of Pathways and Workflows

Ivermectin_Degradation_Pathways Ivermectin Ivermectin Acid Acidic Hydrolysis Ivermectin->Acid Oxidative Oxidative Stress (H₂O₂) Ivermectin->Oxidative Photolytic Photolytic Stress Ivermectin->Photolytic Aglycone Aglycone Acid->Aglycone Monosaccharide Monosaccharide Acid->Monosaccharide Epoxide 3,4-Epoxide Oxidative->Epoxide Isomer 8,9-Z-Isomer Photolytic->Isomer NMR_Workflow Start Ivermectin Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Isolation Isolation of Degradation Products (e.g., Preparative HPLC) Stress->Isolation NMR_Prep NMR Sample Preparation (Dissolve in Deuterated Solvent, Filter) Isolation->NMR_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) NMR_Prep->NMR_Acq Analysis Spectral Analysis and Structure Elucidation NMR_Acq->Analysis End Characterized Degradation Product Analysis->End

References

Application Notes and Protocols for Utilizing Ivermectin Impurity H in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ivermectin Impurity H, also known as Ivermectin B1a monosaccharide, in pharmaceutical formulation studies. This document outlines the significance of monitoring this impurity and provides detailed protocols for its analysis and for studying its impact on drug product quality.

Introduction to Ivermectin Impurity H

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin (B7782182) B1. During its synthesis and storage, and upon degradation, various impurities can form. Ivermectin Impurity H is a known degradation product formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the ivermectin molecule.[1][2] Its presence in an ivermectin formulation can be an indicator of product stability and may potentially impact efficacy and safety.[3][4] Therefore, its characterization and control are critical aspects of pharmaceutical development and quality control.

Chemical Properties of Ivermectin Impurity H:

PropertyValueReference
Chemical Name 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[5]
Synonyms Ivermectin B1a Mono-Sugar Derivative, Ivermectin B1 monosaccharide[6][7]
CAS Number 71837-27-9[5]
Molecular Formula C41H62O11[7]
Molecular Weight 730.9 g/mol [7]

Impact of Ivermectin Impurity H on Formulation Properties

While extensive quantitative data on the specific impact of Ivermectin Impurity H on formulation performance is not widely published, its presence as a degradant necessitates its monitoring. The formation of Impurity H signifies the degradation of the active pharmaceutical ingredient (API), which can lead to a decrease in potency of the drug product.

Further studies are warranted to fully elucidate the quantitative effects of Ivermectin Impurity H on key formulation attributes. The following table outlines suggested studies and the expected data to be generated.

Formulation AttributeRecommended StudyExpected Data
Stability Spike ivermectin formulations with varying concentrations of Impurity H and store under accelerated stability conditions (e.g., 40°C/75% RH).- Rate of ivermectin degradation. - Formation of other degradation products.
Dissolution Perform comparative dissolution testing on ivermectin tablets with and without spiked Impurity H.- Dissolution profiles (percentage of drug dissolved over time). - Comparison of dissolution rates.
Physical Properties Evaluate physical characteristics of tablets formulated with and without Impurity H.- Hardness - Friability - Disintegration time
Bioavailability In vivo pharmacokinetic studies in an appropriate animal model comparing formulations with and without Impurity H.- Cmax (Maximum plasma concentration) - Tmax (Time to reach Cmax) - AUC (Area under the curve)

Biological Activity of Ivermectin Impurity H

Interestingly, Ivermectin Impurity H (Ivermectin B1a monosaccharide) has been shown to possess its own biological activity, distinct from the parent ivermectin molecule. While ivermectin's primary mechanism of action is the paralysis of parasites through its interaction with glutamate-gated chloride channels, Ivermectin B1a monosaccharide is reported to be a potent inhibitor of nematode larval development, despite being devoid of paralytic activity.[1][2] This suggests that it may interact with different biological targets within the parasite.

The following diagram illustrates a hypothetical signaling pathway for the inhibition of nematode larval development by Ivermectin Impurity H, based on its known biological effect. Further research is required to identify the specific molecular targets and downstream signaling events.

cluster_0 Nematode Larva Cell Impurity_H Ivermectin Impurity H Receptor Putative Receptor (e.g., Developmental Pathway Receptor) Impurity_H->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Modulates Development_Arrest Larval Development Arrest Gene_Expression->Development_Arrest Leads to

Hypothetical Signaling Pathway for Ivermectin Impurity H

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and evaluation of Ivermectin Impurity H in the context of pharmaceutical formulation studies.

Protocol for the Preparation of Ivermectin Impurity H (Ivermectin B1a Monosaccharide)

This protocol describes a method for the controlled acid hydrolysis of ivermectin to produce Ivermectin Impurity H for use as a reference standard.

Materials:

Procedure:

  • Dissolve ivermectin in methanol.

  • Add 0.1 N HCl to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the desired level of conversion is achieved, neutralize the reaction with sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the aqueous residue, add purified water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and acetone to yield pure Ivermectin Impurity H.

  • Confirm the identity and purity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Stability-Indicating HPLC Method for Ivermectin and Impurity H

This method is suitable for the simultaneous determination of ivermectin and the quantification of Ivermectin Impurity H in bulk drug and finished product stability studies.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (80:20, v/v)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Ivermectin and a separate standard solution of Ivermectin Impurity H in methanol.

  • Sample Solution: Accurately weigh and dissolve the ivermectin drug substance or powdered tablets in methanol to a known concentration.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of ivermectin and Ivermectin Impurity H based on their retention times compared to the standards.

  • Quantify the amount of Ivermectin Impurity H in the sample using the peak area and the standard calibration curve.

Protocol for Forced Degradation Study of an Ivermectin Formulation

This protocol outlines a forced degradation study to identify the degradation pathways of an ivermectin formulation and the formation of Ivermectin Impurity H under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

Procedure:

  • Prepare solutions or use the solid form of the ivermectin formulation.

  • Expose the samples to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Dilute the samples to an appropriate concentration with methanol.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 4.2.

  • Identify and quantify the degradation products, including Ivermectin Impurity H.

The following workflow diagram illustrates the process of a forced degradation study.

start Ivermectin Formulation stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis end Identify and Quantify Degradation Products (including Impurity H) analysis->end

Forced Degradation Study Workflow
Protocol for In Vitro Dissolution Testing

This protocol describes a dissolution test for ivermectin tablets to assess the impact of impurities on drug release.

Dissolution Parameters:

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.1 N HCl with 0.5% Sodium Lauryl Sulfate (SLS)
Temperature 37 ± 0.5°C
Paddle Speed 75 rpm
Time Points 10, 20, 30, 45, 60 minutes

Procedure:

  • Place one tablet in each dissolution vessel.

  • At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the samples for ivermectin concentration using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

  • Compare the dissolution profiles of tablets with and without known levels of Ivermectin Impurity H.

Conclusion

The monitoring and control of Ivermectin Impurity H are essential for ensuring the quality, stability, and efficacy of ivermectin pharmaceutical products. The protocols provided in these application notes offer a framework for the synthesis of an Impurity H standard, its quantification in stability and dissolution studies, and for investigating its formation under stress conditions. While the distinct biological activity of Ivermectin Impurity H has been noted, further research is needed to fully understand its specific mechanism of action and its quantitative impact on formulation performance. These application notes serve as a valuable resource for scientists and researchers in the field of pharmaceutical development to better understand and control impurities in ivermectin formulations.

References

Application Notes & Protocols for the Quantitative Analysis of Ivermectin EP Impurity H in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin (B7782182) B1. The manufacturing process and subsequent storage can lead to the formation of related substances, including Ivermectin EP Impurity H.[][2] The European Pharmacopoeia (EP) sets limits for such impurities to ensure the quality, safety, and efficacy of the bulk drug substance.[3] this compound is chemically identified as 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a and is also known as Ivermectin B1a Mono-Sugar Derivative.[4][5][6] Accurate and robust analytical methods are crucial for the precise quantification of this impurity.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in bulk Ivermectin drug substance using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted and reliable technique for this purpose.[7][8][9][10][11][12][13]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is the preferred approach for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.[7][8][9] This method offers high resolution, sensitivity, and specificity.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These parameters are based on established methods for Ivermectin impurity profiling and may require optimization for specific laboratory instrumentation and column chemistries.[7][9][10][11][14]

ParameterRecommended Conditions
Analytical Column HALO C18 (100 mm x 4.6 mm, 2.7 µm) or Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 85:15 v/v)
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically employed to ensure separation of all related substances.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength UV at 245 nm or 254 nm
Injection Volume 10 - 20 µL
Diluent Methanol or a mixture of Acetonitrile and Water

Experimental Protocols

1. Preparation of Standard Solutions

  • This compound Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Ivermectin Bulk Drug Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Ivermectin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 1 µg/mL of Impurity H): Prepare by appropriate dilution of the stock solutions to achieve a final concentration that is within the linear range of the method.

2. Preparation of Sample Solution

  • Ivermectin Bulk Drug Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the Ivermectin bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the amount of this compound in the bulk drug sample using the external standard method.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Impurity H should be well-resolved from Ivermectin and other impurities. No interference from the blank or placebo should be observed.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., LOQ to 150% of the specification limit).
Accuracy (% Recovery) Typically between 98.0% and 102.0% for spiked samples at different concentration levels.[15]
Precision (RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2.0%.[15]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1. The LOQ should be at or below the reporting threshold for impurities. A typical LOQ is around 0.1% of the target analytical concentration.[11][14]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Data Presentation

Quantitative Data Summary

The following table presents representative quantitative data for the validation of an HPLC method for this compound analysis.

ParameterResult
Linearity Range 0.1 - 1.5 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Mean % Recovery) 99.5%
Precision (RSD)
- Repeatability (n=6)0.8%
- Intermediate Precision1.2%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Visualizations

Logical Relationship between Ivermectin and Impurity H

G Ivermectin Ivermectin Bulk Drug Process Manufacturing Process / Degradation Ivermectin->Process Impurity_H This compound Process->Impurity_H Formation

Caption: Logical relationship showing the formation of Impurity H from the Ivermectin bulk drug.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solutions (Impurity H & Ivermectin) Injection Inject Blank, Standards, and Sample Standard->Injection Sample Prepare Sample Solution (Bulk Drug) Sample->Injection SystemPrep System Equilibration SystemPrep->Injection Detection UV Detection (245/254 nm) Injection->Detection Integration Peak Identification & Integration Detection->Integration Calculation Quantification of Impurity H Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

References

Application Notes & Protocols for Ivermectin Impurity Testing as per European Pharmacopoeia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the analysis of related substances in Ivermectin, adhering to the standards outlined in the European Pharmacopoeia (Ph. Eur.). This guide is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of Ivermectin active pharmaceutical ingredients (APIs) and finished products.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary medicine.[1] The European Pharmacopoeia outlines a stringent set of tests to control the impurities in Ivermectin, ensuring its efficacy and safety. The primary analytical method for this purpose is High-Performance Liquid Chromatography (HPLC), which is capable of separating the main components of Ivermectin from its potential process-related and degradation impurities.[1][2]

Ivermectin itself is a mixture of two main components: 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The Ph. Eur. monograph specifies the acceptable ratio of these two components and sets limits for other related substances.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Ivermectin impurity testing as specified in the European Pharmacopoeia.

Table 1: HPLC Chromatographic Conditions

ParameterEuropean Pharmacopoeia Specification
ColumnOctadecylsilyl silica (B1680970) gel for chromatography R (5 µm), 250 mm x 4.6 mm
Mobile PhaseWater R, Methanol (B129727) R, Acetonitrile R (15:34:51 V/V/V)
Flow Rate1.0 mL/min
DetectionUV Spectrophotometer at 254 nm
Injection Volume20 µL
Column Temperature25 °C

Table 2: System Suitability Criteria

ParameterRequirement
ResolutionMinimum 3.0 between the peaks due to component H2B1b and component H2B1a (in Reference solution (a))
Signal-to-Noise RatioMinimum of 10 for the principal peak (in Reference solution (c))
Symmetry FactorMaximum of 2.5 for the principal peak (in Reference solution (a))

Table 3: Impurity Acceptance Criteria

ImpurityAcceptance Criterion
Impurity with a relative retention of 1.3 to 1.5 to the principal peakNot more than 2.5 times the area of the principal peak in the chromatogram obtained with reference solution (b) (2.5%)
Any other impurityNot more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0%)
Total of other impuritiesNot more than 5.0 times the area of the principal peak in the chromatogram obtained with reference solution (b) (5.0%)
Disregard Limit0.05% (Area of the principal peak in the chromatogram obtained with reference solution (c))

Table 4: Known Ivermectin Impurities as per European Pharmacopoeia

Impurity NameCommon Name/Synonym
Ivermectin EP Impurity AAvermectin B1a
Ivermectin EP Impurity BAvermectin B1b
Ivermectin EP Impurity CAvermectin B2a
Ivermectin EP Impurity D8a-Oxo Avermectin B1a
Ivermectin EP Impurity E12-demethyl-12-ethyl-H2B1a
Ivermectin EP Impurity F12-demethyl-12-ethyl-H2B1b
Ivermectin EP Impurity GIvermectin monosaccharide
Ivermectin EP Impurity H-
Ivermectin EP Impurity I2,3-Dehydro-3,4-dihydro Ivermectin
Ivermectin EP Impurity J-
Ivermectin EP Impurity KH4B1a isomers

Experimental Protocol

This protocol details the methodology for performing the related substances test for Ivermectin as per the European Pharmacopoeia.

Materials and Reagents
  • Ivermectin substance to be examined

  • Ivermectin CRS (European Pharmacopoeia Reference Standard)

  • Methanol R (Reagent grade)

  • Acetonitrile R (Reagent grade)

  • Water R (Reagent grade)

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • HPLC system with a UV detector

  • HPLC column as specified in Table 1

Preparation of Solutions

Test Solution:

  • Accurately weigh 40.0 mg of the Ivermectin substance to be examined.

  • Dissolve the substance in methanol R.

  • Dilute to 50.0 mL with methanol R.

Reference Solution (a):

  • Accurately weigh 40.0 mg of Ivermectin CRS.

  • Dissolve the substance in methanol R.

  • Dilute to 50.0 mL with methanol R.

Reference Solution (b):

  • Pipette 1.0 mL of Reference solution (a) into a 100.0 mL volumetric flask.

  • Dilute to volume with methanol R.

Reference Solution (c):

  • Pipette 5.0 mL of Reference solution (b) into a 100.0 mL volumetric flask.

  • Dilute to volume with methanol R.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of methanol R as a blank.

  • Inject 20 µL of Reference solution (a) and record the chromatogram. Verify that the system suitability requirements (Table 2) are met. The elution order is component H2B1b followed by component H2B1a.[1]

  • Inject 20 µL of Reference solution (b) and record the chromatogram.

  • Inject 20 µL of Reference solution (c) and record the chromatogram.

  • Inject 20 µL of the Test solution and record the chromatogram.

Data Analysis and Calculation
  • Identify the peaks in the chromatogram of the Test solution by comparing their retention times with those obtained from the chromatograms of the reference solutions.

  • Disregard any peak with an area less than the area of the principal peak in the chromatogram of Reference solution (c) (0.05%).

  • For each impurity, calculate its percentage content using the following formula:

    Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Principal Peak in Reference Solution (b)) x (Concentration of Reference Solution (b) / Concentration of Test Solution) x 100

    Assuming the concentrations are as prepared in the protocol, the calculation simplifies to:

    Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Ivermectin Peak in Reference Solution (b)) x (1/100) x 100 = (Area of Impurity Peak in Test Solution / Area of Ivermectin Peak in Reference Solution (b))

  • Compare the calculated percentage of each impurity with the acceptance criteria in Table 3.

  • Sum the percentages of all impurities (excluding H2B1a and H2B1b) to determine the total impurities and compare with the acceptance criterion in Table 3.

Visualizations

The following diagrams illustrate the key workflows and relationships in the Ivermectin impurity testing process.

Ivermectin_Impurity_Testing_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation Test_Sol Test Solution (40 mg Ivermectin in 50 mL Methanol) HPLC_System HPLC System Setup (Ph. Eur. Conditions) Test_Sol->HPLC_System Ref_A Reference Solution (a) (40 mg Ivermectin CRS in 50 mL Methanol) Ref_A->HPLC_System Ref_B Reference Solution (b) (1:100 dilution of Ref A) Ref_B->HPLC_System Ref_C Reference Solution (c) (5:100 dilution of Ref B) Ref_C->HPLC_System System_Suitability System Suitability Test (Inject Ref A & C) HPLC_System->System_Suitability Analysis Analysis of Solutions (Inject Blank, Ref B, Test Solution) System_Suitability->Analysis If suitable Peak_Integration Peak Integration & Identification Analysis->Peak_Integration Impurity_Calculation Impurity Calculation Peak_Integration->Impurity_Calculation Comparison Comparison with Ph. Eur. Limits Impurity_Calculation->Comparison Result Pass / Fail Comparison->Result

Caption: Experimental workflow for Ivermectin impurity testing.

Ivermectin_Relationships cluster_components Main Components cluster_impurities Related Substances (Impurities) Ivermectin_API Ivermectin API H2B1a H2B1a (≥ 90.0%) Ivermectin_API->H2B1a is a mixture of H2B1b H2B1b Ivermectin_API->H2B1b is a mixture of Process_Impurities Process-Related Impurities (e.g., Impurity A, B) Ivermectin_API->Process_Impurities may contain Degradation_Products Degradation Products (e.g., Impurity I) Ivermectin_API->Degradation_Products may contain Other_Impurities Other Unspecified Impurities Ivermectin_API->Other_Impurities may contain

Caption: Logical relationships of Ivermectin components and impurities.

References

Troubleshooting & Optimization

Technical Support Center: Ivermectin Impurity Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Ivermectin and its impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for Ivermectin impurity analysis?

A1: A common starting point is a reversed-phase HPLC (RP-HPLC) method.[1] Many validated methods use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.[1][2][3][4] Detection is typically performed using a UV detector at a wavelength between 245 nm and 254 nm.[1][2][3][4] It is crucial to validate the method according to ICH guidelines to ensure it is suitable for its intended purpose.[1][3]

Q2: What are the common impurities or degradation products of Ivermectin?

A2: Ivermectin can degrade under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[5] Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[5][6][7] Common process-related impurities and degradation products may include isomers and products of hydrolysis or oxidation.[5][8] A well-developed HPLC method should be able to separate Ivermectin from all known impurities and degradation products.[3][4][9]

Q3: How should I prepare my Ivermectin sample for HPLC analysis?

A3: Sample preparation typically involves dissolving the sample in a suitable solvent. The choice of solvent is critical; whenever possible, use the mobile phase as the sample solvent to avoid peak distortion. If the sample is not fully soluble in the mobile phase, a stronger, compatible solvent can be used, but the injection volume should be kept small. Solutions should be filtered through a 0.45 µm or 0.20 µm membrane filter before injection to prevent particulates from clogging the column or system.[2][6][7]

Q4: What are critical system suitability parameters to monitor for this analysis?

A4: System suitability tests ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing Factor (Asymmetry Factor): Typically should be close to 1.0 for the Ivermectin peak.[2] Values significantly greater than 1 indicate peak tailing.

  • Theoretical Plates (N): A high number indicates good column efficiency.

  • Resolution (Rs): Ensures baseline separation between the Ivermectin peak and the closest eluting impurity.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution should be within acceptable limits (e.g., <2%).[10]

Troubleshooting Guides

Peak Shape Problems

Q5: My Ivermectin peak is tailing. What are the potential causes and solutions?

A5: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[11] It can compromise resolution and integration accuracy.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with basic functional groups on analytes.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a highly buffered mobile phase can also help. Consider using a column with advanced end-capping.

  • Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate at the column inlet, or the column bed can deform.

    • Solution: Use a guard column to protect the analytical column.[12] If the column is contaminated, flush it with a strong solvent. If a void has formed at the inlet, the column may need to be replaced.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase.[13]

    • Solution: Reduce the sample concentration or the injection volume and reinject.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in the initial mobile phase.

Q6: I am observing peak fronting for my Ivermectin peak. How can I resolve this?

A6: Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still affect results.[11][13]

Potential Causes & Solutions:

  • Sample Solvent Stronger than Mobile Phase: This is a very common cause of fronting, especially for early eluting peaks.[14]

    • Solution: Dilute the sample in the mobile phase. If a stronger solvent must be used, inject a smaller volume.[14]

  • Sample Overload (Concentration): Injecting a sample that is too concentrated.[14]

    • Solution: Dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.[14]

  • Column Collapse or Damage: A physical anomaly or void at the column inlet can cause peak fronting.[13][14] This may be accompanied by a change in backpressure.

    • Solution: This type of damage is often irreversible. Replace the column.[14]

Troubleshooting Logic for Poor Peak Shape

G cluster_start start Problem: Poor Peak Shape (Tailing or Fronting) check_sample Is sample solvent stronger than mobile phase? start->check_sample check_overload Is sample concentration too high (overload)? start->check_overload check_column Is the column old or contaminated? start->check_column check_mobile_phase Is mobile phase pH appropriate for analyte? start->check_mobile_phase solution_solvent Re-dissolve/dilute sample in mobile phase. check_sample->solution_solvent Yes solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes solution_column Use guard column. Flush with strong solvent or replace column. check_column->solution_column Yes solution_ph Adjust and buffer mobile phase pH. check_mobile_phase->solution_ph No

Caption: Troubleshooting workflow for poor peak shape.

Resolution and Retention Time Issues

Q7: Why am I seeing poor resolution between Ivermectin and a known impurity?

A7: Poor resolution can lead to inaccurate quantification. It indicates that the method is not adequately separating the two compounds.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Composition: The ratio of organic solvent to water is critical for achieving separation in reversed-phase chromatography.[15]

    • Solution: Optimize the mobile phase. If using isocratic elution, try adjusting the solvent ratio. For example, decreasing the percentage of organic solvent will generally increase retention and may improve resolution. If that fails, a gradient elution method may be required.[3]

  • Column Degradation: Over time, column performance degrades, leading to broader peaks and reduced efficiency.[15]

    • Solution: Check the column's performance with a standard. If efficiency has dropped significantly, replace the column.

  • Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18) may not be optimal for separating the specific impurities.

    • Solution: Experiment with a different stationary phase (e.g., C8, Phenyl-Hexyl) that offers different selectivity.

Q8: My retention times are shifting between injections. What could be the cause?

A8: Unstable retention times compromise peak identification and method reproducibility.[16]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column was not given enough time to equilibrate with the mobile phase before starting the sequence.

    • Solution: Ensure the column is equilibrated for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved.[16]

  • Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or if using online mixing, the pump proportioning valves may be malfunctioning.[12] Air bubbles in the pump can also cause inconsistent flow.[12]

    • Solution: Prepare fresh mobile phase. Degas the solvents thoroughly.[17] Purge the pump to remove any air bubbles.[12][16]

  • Temperature Fluctuations: Column temperature affects retention. Inconsistent ambient temperatures can cause drift if a column oven is not used.

    • Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30 °C or 45 °C).[3][4]

  • Leaks in the System: A leak will cause the flow rate to be inconsistent, leading to variable retention times.[12][16]

    • Solution: Systematically check all fittings for leaks, especially between the pump and the injector.[16]

Data & Protocols

Comparative Table of Published HPLC Methods

For easy comparison, the table below summarizes parameters from several published methods for Ivermectin analysis.

ParameterMethod 1Method 2Method 3Method 4
Column KROMASIL C18 (150x4.6 mm, 5 µm)[2]Ascentis Express C18 (100x4.6 mm, 2.7 µm)[3]Zorbax Extend-C18 (150x4.6 mm, 3.5 µm)[4]INERTSIL C-18 ODS (250x4.6mm, 5µm)[10]
Mobile Phase Methanol / Water (90/10 v/v)[2]A: Water, B: Isopropanol/ACN (15/85 v/v) (Gradient)[3]A: Water, B: ACN/Methanol (85/15 v/v) (Gradient)[4]Acetonitrile / Methanol[10]
Flow Rate 1.0 mL/min[2]Not Specified1.5 mL/min[4]1.0 mL/min[10]
Detection (UV) 254 nm[2]252 nm[3]245 nm[4]245 nm[1]
Column Temp. 25 °C[2]45 °C[3]30 °C[4]Not Specified

ACN = Acetonitrile

Detailed Experimental Protocol (Example)

This protocol is a representative example based on common practices for the analysis of Ivermectin and its related substances.[3][4]

1. Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).

  • Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.

2. Standard Solution Preparation

  • Stock Solution (e.g., 600 µg/mL): Accurately weigh about 60 mg of Ivermectin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile).

  • Working Standard (e.g., 60 µg/mL): Dilute 10 mL of the Stock Solution to 100 mL with the same solvent.

3. Sample Solution Preparation

  • Accurately weigh a portion of the sample equivalent to about 60 mg of Ivermectin and prepare a 100 mL solution as described for the Standard Stock Solution.

  • Filter the final solution through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.[2]

4. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 60% B (re-equilibration)

5. System Suitability

  • Inject the working standard solution five times.

  • The %RSD for the peak area of the five replicate injections should not be more than 2.0%.

  • The tailing factor for the Ivermectin peak should be between 0.8 and 1.5.

General HPLC Analysis Workflow

G prep 1. Sample & Standard Preparation setup 3. HPLC System Setup (Install Column, Purge Pump) prep->setup mobile 2. Mobile Phase Preparation & Degassing mobile->setup equilibrate 4. System Equilibration (Run mobile phase until baseline is stable) setup->equilibrate suitability 5. System Suitability Test (Inject Standard 5x) equilibrate->suitability sequence 6. Run Analysis Sequence (Blanks, Standards, Samples) suitability->sequence If Passed process 7. Data Processing (Integration & Quantification) sequence->process report 8. Generate Report process->report

Caption: A typical experimental workflow for HPLC analysis.

Ivermectin Forced Degradation Relationships

G cluster_stress Stress Conditions cluster_products Resulting Products IVM Ivermectin (API) acid Acidic (e.g., HCl) IVM->acid base Alkaline (e.g., NaOH) IVM->base oxidative Oxidative (e.g., H2O2) IVM->oxidative thermal Thermal (Dry Heat) IVM->thermal photo Photolytic (UV/Sunlight) IVM->photo Impurities Process Impurities IVM->Impurities Present with API DPs Degradation Products acid->DPs base->DPs oxidative->DPs thermal->DPs photo->DPs

Caption: Relationship between Ivermectin and its degradation products.

References

Technical Support Center: Optimizing Ivermectin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the analysis of Ivermectin and its related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for Ivermectin impurity analysis?

A1: The most prevalent stationary phase for Ivermectin analysis is C18. Various manufacturers offer C18 columns with different specifications (particle size, length, and internal diameter) that have been successfully used.[1][2][3][4][5][6] For enhanced separation of closely eluting impurities, columns with smaller particle sizes (e.g., 2.7 µm or 3.5 µm) are often employed.[4][6]

Q2: Which organic solvents are typically used in the mobile phase for Ivermectin analysis?

A2: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in the mobile phase for separating Ivermectin and its impurities.[1][2][3][4][6] The choice between them, or the use of a combination, can significantly impact selectivity and resolution. Isopropanol has also been used as a component of the mobile phase in some methods.[6]

Q3: Is it better to use an isocratic or gradient elution for Ivermectin impurity profiling?

A3: While isocratic methods exist for the simultaneous determination of Ivermectin with other active ingredients, gradient elution is generally preferred for comprehensive impurity profiling.[4][6][7] A gradient allows for the effective separation of a wider range of impurities with varying polarities that may be present in the sample, ensuring that both early and late eluting impurities are well-resolved from the main Ivermectin peaks.

Q4: What is the typical detection wavelength for Ivermectin and its impurities?

A4: The UV detection wavelength for Ivermectin and its related substances is typically in the range of 245 nm to 254 nm.[4][5][6][7] The optimal wavelength should be determined during method development to ensure maximum sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Ivermectin and its impurities via HPLC.

Issue 1: Poor Resolution or Co-elution of Impurity Peaks

Symptoms:

  • Shoulders on the main Ivermectin peak.

  • Broad or asymmetrical peaks.

  • Inability to distinguish between two or more impurity peaks.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Composition Modify the organic solvent ratio (e.g., acetonitrile:water or methanol:water). A slight adjustment can significantly alter selectivity. Consider using a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa).
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of certain impurities, thereby altering their retention. Adjusting the pH (if using a buffer) can improve separation.
Suboptimal Gradient Program If using a gradient, adjust the slope. A shallower gradient can increase the separation between closely eluting peaks.
Column Inefficiency Ensure the column is not old or contaminated. If necessary, replace the column with a new one of the same type or consider a column with a smaller particle size for higher efficiency.

A systematic approach to resolving co-eluting peaks is crucial for accurate impurity profiling.

Figure 1. Decision tree for resolving co-eluting peaks.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

  • Tailing factor exceeds acceptable limits (typically > 1.5).

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica (B1680970) packing can interact with basic compounds, causing tailing. Ensure the mobile phase pH is appropriate. Using a highly deactivated (end-capped) column can minimize these interactions.
Column Contamination or Void A contaminated guard column or a void at the head of the analytical column can lead to peak distortion. Replace the guard column or, if necessary, the analytical column.
Sample Overload Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and reinject.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
Issue 3: Baseline Noise or Drift

Symptoms:

  • High signal-to-noise ratio, making it difficult to integrate small impurity peaks.

  • A steadily rising or falling baseline during the run.

Possible Causes and Solutions:

Cause Solution
Contaminated Mobile Phase Ensure all solvents are HPLC grade and freshly prepared. Filter all mobile phases through a 0.45 µm filter.
Air Bubbles in the System Degas the mobile phase thoroughly before use. Most modern HPLC systems have an online degasser; ensure it is functioning correctly.
Detector Lamp Issue An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Column Bleed At elevated temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline, especially during a gradient. Ensure the column is operated within its recommended temperature and pH range.
Inadequate System Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Ivermectin and its impurities. These can serve as a starting point for method development and optimization.

Method 1: Gradient RP-HPLC for Impurity Profiling

This method is designed for the separation of Ivermectin from its process-related impurities and degradation products.

Experimental Workflow:

Experimental_Workflow_1 cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Diluent) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: Water, B: ACN/MeOH) Separation Gradient Elution on C18 Column MobilePhasePrep->Separation Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities Integration->Quantification

Figure 2. General workflow for Ivermectin impurity analysis.

Chromatographic Conditions:

Parameter Condition
Column Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)[4]
Mobile Phase A Water[4]
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)[4]
Gradient A time-based gradient should be optimized to separate all impurities.
Flow Rate 1.5 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 245 nm[4]
Injection Volume Typically 10-20 µL
Diluent Mobile phase or a mixture of water and organic solvent.
Method 2: Alternative Gradient RP-HPLC Method

This method utilizes a different mobile phase composition and column.

Chromatographic Conditions:

Parameter Condition
Column Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm)[6]
Mobile Phase A Water/Acetonitrile (50/50, v/v)[6]
Mobile Phase B Isopropanol/Acetonitrile (15/85, v/v)[6]
Gradient A time-based gradient should be optimized.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 45 °C[6]
Detection Wavelength 252 nm[6]
Injection Volume Typically 10 µL
Diluent Mobile phase or a similar composition.

Comparison of Mobile Phase Compositions

The following table summarizes various mobile phase compositions found in the literature for Ivermectin analysis, providing a quick reference for method development.

Mobile Phase System Column Type Elution Mode Reference
Water, Acetonitrile/Methanol (85/15, v/v)Zorbax Extend-C18Gradient[4]
Water/Acetonitrile (50/50, v/v), Isopropanol/Acetonitrile (15/85, v/v)Ascentis Express C18Gradient[6]
Methanol/Water (90/10, v/v)KROMASIL C18Isocratic[3]
Acetonitrile, Methanol, Water (60:30:10, v/v/v)Thermo BDS C-18Isocratic[2]

This technical support center provides a foundational guide for optimizing the mobile phase and troubleshooting common issues in Ivermectin impurity analysis. For further details, it is recommended to consult the referenced literature and perform in-house method validation according to regulatory guidelines.

References

Technical Support Center: Minimizing Ivermectin Degradation During Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate ivermectin degradation during your experimental and manufacturing processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your work with ivermectin.

Problem 1: Appearance of Unknown Peaks in HPLC Analysis

Q: I am observing unexpected peaks in my HPLC chromatogram after processing or storage. What could be the cause?

A: The appearance of new peaks often indicates the formation of degradation products. Ivermectin is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][2] To identify the likely cause, consider the following:

  • Review your process parameters:

    • pH: Was the formulation exposed to alkaline conditions (pH > 7)? Ivermectin degrades more rapidly in alkaline environments through hydrolysis.[3] Conversely, acidic conditions (pH < 7) can also lead to hydrolysis, although generally at a slower rate. The optimal pH for ivermectin stability is generally between 6.0 and 6.6.

    • Temperature: Was the product exposed to high temperatures? Thermal stress can accelerate both hydrolysis and oxidation.

    • Light Exposure: Was the product protected from light? Photodegradation can occur upon exposure to UV light.[1]

    • Oxygen Exposure: Was the manufacturing process conducted under an inert atmosphere (e.g., nitrogen)? Oxygen can lead to oxidative degradation.[4]

  • Examine your excipients:

    • Some excipients may contain impurities, such as peroxides or metal ions, that can catalyze oxidative degradation.

    • Incompatibility between ivermectin and certain excipients can also lead to degradation. A compatibility study is recommended when using new excipients.[5][6]

Problem 2: Loss of Potency in the Final Product

Q: My final product shows a lower than expected assay value for ivermectin. What are the potential reasons?

A: A loss of potency is a direct consequence of ivermectin degradation. To troubleshoot this, consider the following critical control points in your manufacturing process:

  • Raw Material Quality: Ensure the starting ivermectin raw material meets the required purity specifications and has been stored under appropriate conditions (cool, dark, and dry).

  • Manufacturing Environment:

    • Heat: Processes involving heat, such as drying, should be carefully controlled and monitored.

    • Moisture: For solid dosage forms, ensure low moisture content in the final product and throughout the manufacturing process, as moisture can facilitate hydrolysis.

  • Sterilization Method: If your product requires sterilization, be aware that methods like gamma irradiation can induce degradation. The inclusion of antioxidants like alpha-tocopherol (B171835) can help mitigate this.[7]

  • Packaging: The final product should be packaged in a manner that protects it from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ivermectin?

A1: Ivermectin primarily degrades through three main pathways:

  • Hydrolysis: The lactone ring in the ivermectin structure is susceptible to cleavage by both acid and base-catalyzed hydrolysis. Degradation is significantly accelerated in alkaline conditions.[3]

  • Oxidation: The molecule has several sites prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or metal ion catalysts.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[1]

Q2: How can I prevent oxidative degradation of ivermectin during manufacturing?

A2: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or alpha-tocopherol into your formulation.[4][7]

  • Inert Atmosphere: Conduct manufacturing steps, especially those involving heat or prolonged processing times, under an inert atmosphere like nitrogen to displace oxygen.[4]

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions and prevent them from catalyzing oxidation.

  • Excipient Quality: Use high-purity excipients with low levels of peroxide and metal ion impurities.

Q3: What is the optimal pH for an aqueous ivermectin formulation?

A3: The optimal pH for ivermectin stability in aqueous solutions is in the slightly acidic range, typically between 6.0 and 6.6. Both highly acidic and, particularly, alkaline conditions should be avoided to minimize hydrolysis.

Q4: Are there any excipients known to be incompatible with ivermectin?

A4: Yes, compatibility studies have shown that ivermectin can be incompatible with certain excipients. For example, some studies have indicated potential incompatibilities with lactose (B1674315) and certain amides.[6] It is crucial to conduct preformulation compatibility studies with all planned excipients to ensure the stability of the final product.[5]

Data Presentation

Table 1: Summary of Ivermectin Degradation under Forced Conditions

Stress ConditionParameters% DegradationMajor Degradation Products
Acid Hydrolysis 0.05 M HCl, 5 hours~10-15%Hydrolyzed aglycone and monosaccharide derivatives
Alkaline Hydrolysis 0.025 M NaOH, 1 hour~20-30%Epimerization and hydrolysis products
Oxidation 5% H₂O₂, 21 hours~15-25%Epoxide and hydroxylated derivatives
Thermal Degradation 80°C, 7 days (solid)~5-10%Isomers and other thermal degradants
Photodegradation UV light exposure, 26 hours (solid)~10-20%Photoisomers and other photoproducts

Note: The percentage of degradation can vary depending on the specific experimental conditions, including the formulation matrix.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ivermectin

This protocol outlines a general method for the analysis of ivermectin and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a mixture of acetonitrile, methanol (B129727), and water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 245 nm.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard and sample solutions.

    • Record the chromatograms and determine the peak areas for ivermectin and any degradation products.

    • Calculate the percentage of ivermectin remaining and the relative amounts of degradation products.

Visualizations

Ivermectin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Ivermectin Ivermectin Aglycone Aglycone Ivermectin->Aglycone Acidic/Alkaline Conditions Monosaccharide Monosaccharide Ivermectin->Monosaccharide Acidic/Alkaline Conditions Epimer 2-epimer Ivermectin->Epimer Alkaline Conditions Epoxide Epoxide Derivative Ivermectin->Epoxide Oxygen, Peroxides Hydroxylated Hydroxylated Derivative Ivermectin->Hydroxylated Oxygen, Peroxides Photoisomers Photoisomers Ivermectin->Photoisomers UV Light Manufacturing_Workflow cluster_process Manufacturing Process cluster_critical_points Critical Control Points for Degradation Start Raw Material Dispensing Blending Blending with Excipients Start->Blending Granulation Wet/Dry Granulation Blending->Granulation CP1 Excipient Compatibility & Purity Blending->CP1 Drying Drying Granulation->Drying CP3 Oxygen & Light Exposure Granulation->CP3 Milling Milling Drying->Milling CP2 Heat & Moisture Exposure Drying->CP2 Final_Blending Final Blending Milling->Final_Blending Compression Tableting/Encapsulation Final_Blending->Compression Packaging Packaging Compression->Packaging CP4 Final Packaging Integrity Packaging->CP4 Troubleshooting_Tree Start Degradation Observed Check_pH Check pH of Formulation Start->Check_pH Check_Light Review Light Protection Check_pH->Check_Light pH is optimal Adjust_pH Adjust pH to 6.0-6.6 Check_pH->Adjust_pH pH outside 6.0-6.6 Check_Oxygen Assess Oxygen Exposure Check_Light->Check_Oxygen Adequate protection Protect_Light Use Amber Vials/ Light-Resistant Packaging Check_Light->Protect_Light Inadequate protection Check_Excipients Investigate Excipients Check_Oxygen->Check_Excipients Inert atmosphere already used Inert_Atmosphere Manufacture Under Inert Gas (e.g., N2) Check_Oxygen->Inert_Atmosphere Process exposed to air Add_Antioxidant Add Antioxidant (BHA/BHT) Check_Oxygen->Add_Antioxidant Oxidation still occurs Excipient_Study Conduct Excipient Compatibility Study Check_Excipients->Excipient_Study New or unverified excipient

References

Technical Support Center: Ivermectin and Impurity Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ivermectin and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving chromatographic resolution and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating Ivermectin from its impurities?

A1: The most prevalent and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4][5][6][7][8] Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-efficiency version of HPLC, is also used for faster and better resolution of Ivermectin and its degradation products.[9] These methods are widely adopted for their accuracy, precision, and robustness in quantifying Ivermectin in various dosage forms like tablets, injections, and oral pastes.[1][2][5][8]

Q2: What are the critical parameters to optimize for better resolution in an HPLC method for Ivermectin?

A2: For optimal separation of Ivermectin and its impurities, the following parameters are crucial:

  • Stationary Phase (Column): C18 columns are the most commonly used and have demonstrated good separation.[1][3][6][7][8][10] Other stationary phases like Phenyl columns can also be utilized.[11] The particle size and column dimensions also play a significant role; smaller particle sizes (e.g., 2.7 µm, 3.5 µm) generally provide higher efficiency and better resolution.[6][7][8][12][13]

  • Mobile Phase Composition: The choice and ratio of organic solvents (typically acetonitrile (B52724) and methanol) and the aqueous phase (water or buffer) are critical.[3][4][6][7][8] Gradient elution is often preferred over isocratic elution to effectively separate a wider range of impurities with different polarities.[6][7][12][13]

  • pH of the Mobile Phase: For ionizable impurities, adjusting the pH of the aqueous component of the mobile phase can significantly impact retention and selectivity.

  • Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 30°C or 40°C) can improve peak shape and reproducibility.[6][7][8][14]

  • Flow Rate: Optimizing the flow rate affects the analysis time and resolution. A common flow rate for Ivermectin analysis is around 1.0 to 1.5 mL/min.[3][6][7][8]

  • Detection Wavelength: The UV detector is typically set at 245 nm or 254 nm for monitoring Ivermectin and its related substances.[1][2][3][7][10][11][14]

Q3: What are the known impurities of Ivermectin?

A3: Ivermectin itself is a mixture of two homologous compounds: 22, 23-dihydroavermectin B1a (H2B1a, not less than 80%) and 22, 23-dihydroavermectin B1b (H2B1b, not more than 20%).[7] Besides these, impurities can arise from the manufacturing process or degradation. Process-related impurities can include compounds like 24-demethyl H2B1a, 3''-demethyl H2B1a, and others originating from the avermectin (B7782182) starting material.[15][16] Degradation products can be formed under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[12][13][17]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Ivermectin.

Problem 1: Poor resolution between Ivermectin major peaks (H2B1a and H2B1b) and closely related impurities.

Possible Cause Suggested Solution
Inadequate Mobile Phase Strength Modify the organic-to-aqueous ratio in your mobile phase. For gradient elution, adjust the gradient slope to provide more separation power around the elution time of the critical peaks.[6][7][12][13]
Suboptimal Organic Solvent Try switching or blending organic modifiers. For instance, if using only acetonitrile, try a combination of acetonitrile and methanol (B129727). Different organic solvents offer different selectivities.[6][7][8]
Incorrect Column Chemistry If a standard C18 column is not providing sufficient resolution, consider a different stationary phase. A phenyl-hexyl column or a C18 column with a different bonding density or end-capping might provide the necessary selectivity.[11]
High Flow Rate Reduce the flow rate. This can increase the plate number and improve resolution, although it will also increase the run time.
Elevated Column Temperature While higher temperatures can improve efficiency, they might decrease selectivity for some compounds. Try analyzing at a lower temperature (e.g., 25°C or 30°C).[7][8]

Problem 2: Peak Tailing for the Ivermectin Peak or its Impurities.

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols If not already using a buffer, introduce a buffer at a suitable pH to suppress the ionization of any basic impurities interacting with residual silanols on the silica (B1680970) support.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to asymmetrical peak shapes.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be damaged or at the end of its lifespan and should be replaced.
Extracolumn Effects Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

Problem 3: Unstable or Shifting Retention Times.

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
Fluctuations in Mobile Phase Composition If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can sometimes improve consistency.
Temperature Variations Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Air Bubbles in the Pump Degas the mobile phase thoroughly before use. If air is trapped in the pump, purge the system.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data from various published methods for Ivermectin analysis.

Table 1: HPLC Method Parameters for Ivermectin Analysis

Parameter Method 1[3] Method 2[7] Method 3[8] Method 4[14]
Column NUCLEODUR C18 (250 x 4.6 mm, 5 µm)Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)HALO C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile:Methanol:Water (60:30:10 v/v/v)A: Water, B: Acetonitrile/Methanol (85/15 v/v)A: Water, B: Acetonitrile/Methanol (85/15 v/v)Gradient Elution
Flow Rate 1.8 mL/min1.5 mL/min1.5 mL/minNot Specified
Detection 245 nm245 nm245 nm254 nm
Column Temp. Not Specified30°C30°C40°C
Run Time 20 minNot SpecifiedNot Specified25 min

Table 2: System Suitability and Validation Parameters

Parameter Method 1[3] Method 2[1] Method 3[8]
Retention Time (Ivermectin) 10.08 min4.198 minNot Specified
Linearity Range 6–12 µg/mL1-32 µg/mL0.6 - 900 µg/mL
Correlation Coefficient (r²) 0.99690.9798>0.999
LOD Not Specified2.93 µg/mL0.2 µg/mL
LOQ Not Specified8.79 µg/mL0.6 µg/mL
Accuracy (% Recovery) >98%Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: General RP-HPLC Method for Ivermectin in Tablets

This protocol is a generalized procedure based on common practices in the cited literature.[1][2][3]

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of Ivermectin reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Further dilute this stock solution with the mobile phase to achieve a working standard concentration within the linear range of the method (e.g., 10 µg/mL).

  • Preparation of Sample Solution:

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Ivermectin into a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15-20 minutes to dissolve the active ingredient, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to obtain a theoretical concentration similar to the working standard.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 60:30:10 v/v/v).[3][4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection: UV at 245 nm.

  • Procedure:

    • Inject the blank (mobile phase), followed by the standard solution multiple times to ensure system suitability.

    • Inject the sample solution.

    • Identify the Ivermectin peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the amount of Ivermectin in the sample by comparing the peak area with that of the standard.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No adjust_mobile_phase Adjust Mobile Phase (Organic Ratio / Solvent Type) check_resolution->adjust_mobile_phase Yes check_retention Retention Time Shift? check_tailing->check_retention No check_pH Use Buffered Mobile Phase check_tailing->check_pH Yes equilibrate_column Ensure Proper Column Equilibration check_retention->equilibrate_column Yes end_node Problem Resolved check_retention->end_node No / Other Issue change_column Try Different Column (e.g., Phenyl, different C18) adjust_mobile_phase->change_column Still Unresolved optimize_flow_temp Optimize Flow Rate & Column Temperature change_column->optimize_flow_temp Still Unresolved optimize_flow_temp->end_node reduce_concentration Reduce Sample Concentration check_pH->reduce_concentration Still Tailing clean_column Clean or Replace Column reduce_concentration->clean_column Still Tailing clean_column->end_node check_pump Check Pump & Degas Mobile Phase equilibrate_column->check_pump Still Shifting use_oven Use Column Oven for Temp Control check_pump->use_oven Still Shifting use_oven->end_node

Caption: A troubleshooting workflow for common HPLC issues in Ivermectin analysis.

Method_Development_Workflow start Define Analytical Goal (Assay, Impurity Profiling) select_column 1. Select Column (e.g., C18, 150x4.6mm, <5µm) start->select_column select_mobile_phase 2. Select Mobile Phase (ACN/MeOH/Water) select_column->select_mobile_phase select_detector 3. Set Detector (UV at 245nm) select_mobile_phase->select_detector initial_run 4. Perform Initial Run (Isocratic or Broad Gradient) select_detector->initial_run evaluate_chromatogram 5. Evaluate Chromatogram (Resolution, Peak Shape, RT) initial_run->evaluate_chromatogram optimize 6. Optimize Parameters (Gradient, Temp, Flow Rate) evaluate_chromatogram->optimize Needs Improvement validate 7. Validate Method (ICH Guidelines) evaluate_chromatogram->validate Acceptable optimize->initial_run Re-evaluate final_method Final Method validate->final_method

Caption: A general workflow for developing an HPLC method for Ivermectin analysis.

References

Method refinement for detecting trace levels of Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of trace levels of Ivermectin Impurity H. The information is intended for researchers, scientists, and drug development professionals working on method development and validation for Ivermectin and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is Ivermectin Impurity H?

A1: Ivermectin Impurity H is a known impurity of Ivermectin. It is also referred to as Ivermectin B1 Mono-sugar Derivative or Ivermectin B1a monosaccharide.[1][][3] Its chemical formula is C41H62O11 and it has a molecular weight of approximately 730.94 g/mol .[1][]

Q2: Which analytical technique is most suitable for detecting trace levels of Ivermectin Impurity H?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust method for the identification and quantification of Ivermectin and its impurities, including Impurity H.[4][5] For enhanced sensitivity and definitive identification, especially at very low trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that offers high selectivity and specificity.[6]

Q3: What are the typical limits of detection (LOD) and quantitation (LOQ) for Ivermectin impurities using HPLC?

A3: The LOD and LOQ are method-dependent. However, validated HPLC methods for Ivermectin impurities have reported LOQ values as low as 0.1% of the target analytical concentration (around 1.0 µg/mL).[5] Another study reported an LOD of 0.2 µg/mL and an LOQ of 0.6 µg/mL for Ivermectin and its related substances.[4] For high-sensitivity methods like LC-MS/MS, LODs can be in the range of nanograms per milliliter (ng/mL) or even lower.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ivermectin Impurity H at trace levels.

Problem 1: Poor Peak Shape (Tailing or Fronting) for Impurity H

  • Possible Cause 1: Secondary Interactions with Column Silanols.

    • Solution: The mobile phase may require an acidic modifier to suppress the ionization of silanol (B1196071) groups on the silica-based column. Try adding 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase.[6]

  • Possible Cause 2: Column Overload.

    • Solution: While analyzing trace impurities, the concentration of the main Ivermectin peak can be very high, leading to overloading. Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate Mobile Phase pH.

    • Solution: Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For C18 columns, a pH range of 2-8 is generally recommended.

Problem 2: Low or No Recovery of Impurity H

  • Possible Cause 1: Inefficient Sample Extraction.

    • Solution: Ivermectin and its impurities can be sensitive to the extraction method. If using Solid Phase Extraction (SPE), ensure the cartridge type is appropriate and the elution solvent is strong enough to recover the analyte. Poor recovery has been noted with some SPE cartridges.[8] Consider liquid-liquid extraction as an alternative.

  • Possible Cause 2: Degradation of the Analyte.

    • Solution: Ivermectin can degrade under certain conditions.[6] Protect samples from light and heat. Prepare samples fresh and analyze them promptly. Ensure the diluent used for sample preparation is compatible and does not cause degradation.

  • Possible Cause 3: Adsorption to Glassware or Vials.

    • Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption of the analyte, especially at low concentrations.

Problem 3: Inconsistent or Irreproducible Peak Areas

  • Possible Cause 1: Autosampler Carryover.

    • Solution: Introduce a needle wash step in the autosampler sequence with a strong solvent (like a high percentage of acetonitrile (B52724) or methanol) to clean the needle and injection port between samples.[9]

  • Possible Cause 2: Trace Metal Contamination.

    • Solution: Trace levels of metals, such as Cu(II), on glassware can catalyze the degradation of the API, leading to the formation of artifact impurities and variable results.[10] Thoroughly rinse all glassware with a chelating agent like EDTA, followed by high-purity water and solvent.[10]

  • Possible Cause 3: Fluctuation in Column Temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A temperature of 30 °C or 40 °C is often used for Ivermectin analysis.[4][5]

Problem 4: Ghost Peaks or Extraneous Peaks in the Chromatogram

  • Possible Cause 1: Contaminated Mobile Phase.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and reagents. Filter all mobile phases before use. Prepare fresh mobile phase daily to prevent microbial growth.[9]

  • Possible Cause 2: Sample Matrix Effects.

    • Solution: The sample matrix itself can introduce interfering peaks. Optimize the sample cleanup procedure. If using LC-MS, monitor specific mass transitions for Impurity H to enhance selectivity.

  • Possible Cause 3: Column Bleed.

    • Solution: Ensure the mobile phase is compatible with the column. Operating at extreme pH or high temperatures can accelerate column degradation. If column bleed is suspected, run a blank gradient to confirm.

Experimental Protocols

Recommended RP-HPLC Method for Ivermectin Impurity H

This protocol is a synthesized example based on common parameters found in the literature.[11][4][5] Method optimization and validation are required for specific applications.

Chromatographic Conditions:

ParameterRecommended Setting
Column HALO C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (85:15, v/v) with 0.1% Formic Acid
Gradient Elution See table below
Flow Rate 1.5 mL/min
Column Temperature 40 °C
UV Detection 245 nm or 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.060
15.090
20.090
20.160
25.060

Sample Preparation:

  • Accurately weigh and dissolve the Ivermectin sample in the sample diluent to achieve a target concentration of approximately 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for Ivermectin impurity analysis.

ParameterValueReference
Limit of Quantitation (LOQ)~1.0 µg/mL (0.1% of a 1 mg/mL solution)[5]
Limit of Detection (LOD)0.2 µg/mL[4]
Linearity Range0.1 - 150% of analytical concentration[4]
Recovery93.26% to 101.36%[6]

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Ivermectin Sample Dissolve Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 245 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurity H (vs. Standard) Integrate->Quantify

Caption: Experimental workflow for Ivermectin Impurity H analysis by RP-HPLC.

Troubleshooting cluster_issues cluster_solutions start Problem with Impurity H Peak issue1 Poor Peak Shape? start->issue1 issue2 Low Recovery? start->issue2 issue3 Inconsistent Area? start->issue3 sol1a Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) issue1->sol1a Yes sol1b Reduce Injection Volume issue1->sol1b Yes sol2a Optimize SPE Method issue2->sol2a Yes sol2b Protect Sample from Light/Heat issue2->sol2b Yes sol3a Use Autosampler Needle Wash issue3->sol3a Yes sol3b Clean Glassware (EDTA rinse) issue3->sol3b Yes

Caption: Troubleshooting decision tree for common Impurity H analysis issues.

References

Overcoming matrix effects in Ivermectin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivermectin impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ivermectin impurities, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Resolution for Ivermectin or its Impurities

  • Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation between Ivermectin and its impurities. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and resolution can stem from several factors, often exacerbated by matrix components. Here’s a systematic approach to troubleshoot this issue:

    • Optimize Chromatographic Conditions:

      • Mobile Phase: The composition of the mobile phase is critical. For reversed-phase HPLC, a common mobile phase consists of a mixture of an aqueous component (like water with additives) and an organic modifier (like acetonitrile (B52724) or methanol).[1][2] Experiment with the gradient slope and the organic-to-aqueous ratio to improve separation. The use of additives like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) can improve peak shape and ionization efficiency in LC-MS.[1]

      • Column Chemistry: Ensure you are using an appropriate column. C18 columns are widely used for Ivermectin analysis.[1][2] However, if co-elution with matrix components is suspected, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.[1]

      • Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence peak shape and resolution. A lower flow rate can sometimes improve resolution, while optimizing the temperature can enhance peak symmetry.

    • Enhance Sample Preparation:

      • Matrix components are a primary cause of poor chromatography. Implementing a more rigorous sample clean-up procedure can significantly improve results. Techniques like Solid-Phase Extraction (SPE) are more selective than simple protein precipitation and can effectively remove interfering substances.[3] Liquid-Liquid Extraction (LLE) is another effective technique to clean up complex samples.

    • Check for System Issues:

      • Ensure your HPLC/LC-MS system is performing optimally. Check for leaks, ensure proper pump mixing, and verify that the detector settings are appropriate. A contaminated guard column or analytical column can also lead to peak shape issues and should be replaced if necessary.

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: I am observing low and variable recovery for Ivermectin and its impurities. How can I improve this?

  • Answer: Low and inconsistent recovery is often a direct consequence of matrix effects, where sample components interfere with the extraction process or the analytical measurement.

    • Refine Extraction Protocol:

      • If using Protein Precipitation , ensure the ratio of precipitant (e.g., acetonitrile) to sample is optimal. While fast, this method may result in lower recovery and significant matrix effects due to residual proteins.[3]

      • For Solid-Phase Extraction (SPE) , carefully select the sorbent and elution solvents. C18 cartridges are commonly used for Ivermectin.[4] Ensure the conditioning, loading, washing, and elution steps are optimized for your specific sample matrix.

      • Liquid-Liquid Extraction (LLE) requires optimization of the solvent type, pH, and extraction time to ensure efficient transfer of the analyte from the sample matrix to the extraction solvent.

    • Utilize an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Ivermectin-D2) is highly recommended.[3][5] An internal standard that behaves similarly to the analyte during sample preparation and analysis can compensate for losses during extraction and for signal suppression or enhancement in the mass spectrometer.

    • Evaluate Matrix Effects Quantitatively: Perform a post-extraction addition experiment to determine the extent of the matrix effect. This involves comparing the response of an analyte in a clean solvent to the response of the same analyte spiked into an extracted blank matrix. This will help you understand if the issue is with the extraction efficiency or with signal suppression/enhancement.

Issue 3: Signal Suppression or Enhancement in LC-MS Analysis

  • Question: My LC-MS/MS signal for Ivermectin impurities is highly variable and often suppressed. What are the best strategies to overcome this?

  • Answer: Signal suppression or enhancement is a well-known matrix effect in LC-MS analysis, caused by co-eluting compounds that affect the ionization efficiency of the target analyte.[6][7]

    • Improve Chromatographic Separation: Ensure that the impurities of interest are chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile can move the analyte peak away from the regions where most matrix components elute.

    • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, tissue homogenate).[8] This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

    • Sample Dilution: A simple yet effective strategy is to dilute the sample.[8] This reduces the concentration of interfering matrix components. However, ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ).

    • Advanced Sample Preparation: Techniques specifically designed to remove problematic matrix components, such as phospholipids (B1166683), can be very effective. HybridSPE®-Phospholipid technology is one such approach that targets the removal of phospholipids from plasma and serum samples.[3]

    • Change Ionization Source/Parameters: If possible, experiment with different ionization sources (e.g., APCI instead of ESI) or optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to minimize the impact of the matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Ivermectin? A1: Common impurities can include process-related impurities and degradation products. Some identified process impurities are 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[2][9] Degradation products can form under various stress conditions like acidic or alkaline hydrolysis, oxidation, and photolysis.[1]

Q2: What is a "matrix effect" and why is it a problem? A2: A matrix effect in chemical analysis refers to the influence of all other components of a sample (the matrix) on the measurement of the analyte of interest.[10] In LC-MS, this often manifests as ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[6][7]

Q3: How do I choose the right internal standard for Ivermectin impurity analysis? A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Ivermectin-D2).[3][5] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization. If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be used. Doramectin has been used as an internal standard in some methods.[11]

Q4: What are the typical validation parameters for an Ivermectin impurity analysis method? A4: Method validation for Ivermectin impurity analysis should follow ICH guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][13]

Q5: Can I use a simple protein precipitation method for sample preparation? A5: While protein precipitation is a quick and easy method, it is generally not recommended for complex matrices when analyzing trace-level impurities due to its limited ability to remove interfering substances, which can lead to significant matrix effects.[3] More selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are preferred for achieving lower detection limits and better accuracy.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ivermectin Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.High potential for matrix effects, lower recovery.[3]80-120% (can be variable)[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good sample clean-up, can be selective.Can be labor-intensive and use large volumes of organic solvents.Generally >80%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.High selectivity, excellent sample clean-up, can concentrate the analyte.[3]More complex and costly than precipitation.>80%[4]
HybridSPE®-Phospholipid A combined protein precipitation and phospholipid removal technique.Targeted removal of phospholipids, reducing a major source of matrix effects.[3]Specific to phospholipid removal.High recovery for target analytes.

Table 2: Key Parameters from Validated Ivermectin Analytical Methods

Analytical TechniqueColumnMobile Phase ExampleDetectionLinearity RangeLOQ
RP-HPLC INERTSIL C-18 ODS (250x4.6mm, 5µm)Acetonitrile and Methanol (B129727)UV at 245 nm1-32 µg/ml[14]8.79 µg/ml[14]
RP-HPLC HALO C18 (100 mm × 4.6 mm, 2.7 µm)Gradient with Water and Acetonitrile/MethanolUV at 254 nm0.1% - 150% of 1.0 mg/mL~1.0 µg/mL[15]
LC-MS/MS ACE C180.1% Acetic Acid and Methanol:Acetonitrile (1:1)ESI in negative MRM mode0.1–1000 ng/ml[4]0.1 ng/ml[4]
LC-MS/MS Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)Acetonitrile: 2mM Ammonium Formate with 0.5% Formic Acid (90:10)ESI in positive ionization mode0.970 - 384 ng/ml[5]0.970 ng/ml[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the Ivermectin and its impurities with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: Evaluation of Matrix Effect

  • Prepare three sets of samples:

    • Set A: Analyte prepared in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C: Pre-spiked matrix sample that has undergone the full extraction procedure.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Factor close to 100% indicates minimal matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE, LLE, or Precipitation) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Result Quantification->Result Troubleshooting_Matrix_Effects Start Inconsistent Results or Low Recovery CheckMethod Is the analytical method validated? Start->CheckMethod ValidateMethod Validate Method (Specificity, Linearity, Accuracy, Precision) CheckMethod->ValidateMethod No AssessMatrixEffect Assess Matrix Effect (Post-Extraction Addition) CheckMethod->AssessMatrixEffect Yes ValidateMethod->AssessMatrixEffect MatrixEffectPresent Is Matrix Effect Significant? AssessMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (e.g., switch to SPE, use HybridSPE) MatrixEffectPresent->OptimizeSamplePrep Yes NoIssue No Significant Matrix Effect MatrixEffectPresent->NoIssue No UseInternalStandard Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseInternalStandard MatrixMatchedCal Use Matrix-Matched Calibration Curve UseInternalStandard->MatrixMatchedCal DiluteSample Dilute Sample MatrixMatchedCal->DiluteSample Revalidate Re-evaluate Method Performance DiluteSample->Revalidate Revalidate->Start CheckOther Investigate Other Sources of Error (e.g., instrument performance, standard stability) NoIssue->CheckOther

References

Technical Support Center: Enhancing Topical Delivery of Ivermectin Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the topical delivery of Ivermectin nanocrystals. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

1. Why are Ivermectin nanocrystals being investigated for topical delivery?

Ivermectin is a potent antiparasitic agent, but its effectiveness in topical formulations is often limited by its low water solubility and poor skin penetration.[1][2][3][4][5][6] Nanocrystallization is a promising approach to overcome these limitations. By reducing the particle size of Ivermectin to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to a substantial increase in saturation solubility and dissolution rate, which in turn can enhance the drug's penetration into the skin and improve its therapeutic efficacy.[1][2][7][8][9]

2. What are the key advantages of using Ivermectin nanocrystals in topical formulations?

The primary advantages observed in preclinical studies include:

  • Improved Solubility and Dissolution: Studies have shown a dramatic increase in the equilibrium solubility and dissolution rate of Ivermectin nanocrystals compared to the raw drug. For instance, one study reported a 730-fold increase in equilibrium solubility and a 24-fold increase in dissolution rate.[1][2]

  • Enhanced Dermal Deposition: Ex vivo permeation studies using pig's ear skin have demonstrated a significant increase in the amount of Ivermectin deposited in the dermal layers. One study noted a 3-fold increase in dermal deposition for Ivermectin nanocrystals compared to a conventional formulation.[1][2]

  • Superior Drug Release: When incorporated into a topical cream, lyophilized Ivermectin nanocrystals have shown a superior drug release profile compared to marketed products.[1][2]

  • Potential for Improved Efficacy: By increasing the local concentration of Ivermectin in the skin, nanocrystal formulations have the potential to be more effective in treating parasitic skin infections.[1][3][7]

3. What are the common methods for preparing Ivermectin nanocrystals?

The most common "top-down" methods for producing Ivermectin nanocrystals are:

  • High-Pressure Homogenization (HPH): This technique involves forcing a suspension of the drug through a narrow gap at very high pressure, causing a reduction in particle size due to cavitation and shear forces.[8][9]

  • Microfluidization: This method utilizes a microfluidizer to pass the drug suspension through microchannels at high velocity, leading to particle size reduction through collision and shear.[1][2]

These methods are favored for their scalability and efficiency in producing fine nanocrystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, characterization, and evaluation of Ivermectin nanocrystals.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Large Particle Size - Inefficient homogenization/microfluidization parameters (pressure, number of cycles).- Inappropriate stabilizer or stabilizer concentration.- Ostwald ripening (crystal growth) during storage.- Optimize the number of homogenization cycles and pressure.- Screen different stabilizers (e.g., Poloxamer 188, Polysorbate 80, PVP) and their concentrations to effectively coat the nanocrystal surface and prevent aggregation.[8][9]- Ensure adequate stabilizer coverage and consider using a combination of stabilizers.
Poor Physical Stability (Aggregation/Sedimentation) - Insufficient zeta potential leading to particle agglomeration.- Inadequate stabilizer concentration or inappropriate stabilizer.- Temperature fluctuations during storage.- Select stabilizers that provide sufficient steric or electrostatic stabilization. A combination of stabilizers can be more effective.- Optimize the drug-to-stabilizer ratio.- Store the nanosuspension at a controlled temperature. Lyophilization can also be performed to improve long-term stability.[1][2]
Low Drug Loading in Topical Formulation - Poor compatibility of the nanocrystal suspension with the cream/gel base.- Aggregation of nanocrystals during incorporation into the vehicle.- Ensure the pH and ionic strength of the nanosuspension are compatible with the topical vehicle.- Gradually incorporate the nanosuspension into the base with gentle but thorough mixing to avoid shear-induced aggregation.
Unexpectedly Low In Vitro Skin Permeation - Agglomeration of nanocrystals on the skin surface.- Formulation vehicle is not optimized for skin delivery.- Issues with the experimental setup (e.g., integrity of the skin membrane).- Ensure the nanocrystals are well-dispersed in the final formulation.- Consider incorporating penetration enhancers into the topical vehicle.- Verify the integrity of the skin model (e.g., pig ear skin) before the experiment. Ensure proper hydration and handling.
Variability in Dissolution Rate - Presence of a mixed population of amorphous and crystalline drug.- Incomplete wetting of the nanocrystals.- Aggregation of nanocrystals in the dissolution medium.- Characterize the solid-state of the nanocrystals using DSC and pXRD to assess crystallinity. The homogenization process can sometimes lead to partial amorphization, which can increase the dissolution rate.[8][9]- Ensure the dissolution medium provides adequate wetting. The presence of surfactants in the formulation should aid this.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ivermectin nanocrystals to facilitate comparison.

Table 1: Physicochemical Characteristics of Optimized Ivermectin Nanocrystals

ParameterValueReference
Average Particle Size186 nm[1][2]
Polydispersity Index (PDI)0.4[1][2]
Increase in Equilibrium Solubility730-fold[1][2]
Increase in Dissolution Rate24-fold[1][2]
Dermal Deposition Enhancement3-fold[1][2]

Table 2: Comparison of Ivermectin Formulations from an In Vitro Dissolution Study

FormulationPercentage of Drug Dissolved in First 7 minutesReference
Ivermectin Nanosuspension> 80%[8]
Raw Ivermectin15%[8]
Physical Mixture (Ivermectin + Stabilizers)< 45%[8]

Experimental Protocols

1. Preparation of Ivermectin Nanocrystals by High-Pressure Homogenization

This protocol provides a general methodology for preparing Ivermectin nanocrystals. Optimization of specific parameters will be required.

  • Preparation of Pre-suspension:

    • Disperse raw Ivermectin powder in an aqueous solution containing a pre-dissolved stabilizer (e.g., a combination of Polysorbate 80 and PVP).[8][9]

    • Use a high-shear stirrer to obtain a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles).

    • Maintain the temperature of the process by using a cooling system to prevent drug degradation.

  • Characterization:

    • Measure the particle size and polydispersity index using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanocrystals using Scanning Electron Microscopy (SEM).

    • Assess the crystallinity of the processed Ivermectin using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (pXRD).

2. Ex Vivo Skin Permeation Study

This protocol outlines the steps for evaluating the skin permeation of Ivermectin nanocrystals using a Franz diffusion cell.

  • Skin Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., pig ear).[1][2]

    • Remove subcutaneous fat and hair.

    • Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).

    • Stir the receptor medium continuously and maintain a constant temperature (e.g., 32°C).

    • Apply a finite dose of the Ivermectin nanocrystal formulation to the skin surface in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the concentration of Ivermectin in the samples using a validated HPLC method.

    • At the end of the study, dismount the skin, separate the epidermis and dermis, and extract the Ivermectin from each layer to determine dermal deposition.

Visualizations

Experimental_Workflow_Nanocrystal_Preparation cluster_formulation Formulation Stage cluster_processing Processing Stage cluster_characterization Characterization Stage raw_ivm Raw Ivermectin pre_suspension Pre-suspension raw_ivm->pre_suspension stabilizer_sol Stabilizer Solution stabilizer_sol->pre_suspension hph High-Pressure Homogenization pre_suspension->hph High Shear Mixing final_product Ivermectin Nanosuspension hph->final_product dls DLS (Size, PDI) sem SEM (Morphology) dsc_pxrd DSC/pXRD (Crystallinity) final_product->dls final_product->sem final_product->dsc_pxrd

Caption: Workflow for Ivermectin Nanocrystal Preparation and Characterization.

Skin_Permeation_Study setup Franz Diffusion Cell Setup Skin Membrane Mounting Receptor Medium Filling application Formulation Application Apply finite dose of Ivermectin Nanocrystal formulation to skin surface setup->application sampling Receptor Fluid Sampling Withdraw samples at time intervals Analyze via HPLC application->sampling deposition Dermal Deposition Analysis Separate Epidermis/Dermis Extract and Quantify Ivermectin application->deposition results Data Analysis Permeation Profile Flux Calculation Dermal Deposition sampling->results:f1 sampling->results:f2 deposition->results:f3

Caption: Experimental Workflow for an Ex Vivo Skin Permeation Study.

References

Technical Support Center: Ivermectin Impurity Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the chromatographic analysis of ivermectin and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in ivermectin impurity analysis?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In ivermectin impurity analysis, peak tailing is a significant issue because it can compromise the accuracy and precision of impurity quantification.[1] Tailing peaks can co-elute with other impurities or the main ivermectin peak, leading to inaccurate integration and therefore incorrect reporting of impurity levels.[1]

Q2: What are the common causes of peak tailing in reversed-phase HPLC analysis of ivermectin impurities?

A2: The primary causes of peak tailing for ivermectin and its impurities in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with basic functional groups on the ivermectin molecule or its impurities.[2][3] These interactions cause a secondary retention mechanism that leads to peak tailing.[2]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and the residual silanol groups.[4] If the pH is not optimized, it can exacerbate silanol interactions.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to the exposure of more active silanol sites and causing increased peak tailing.[5]

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion, including tailing.[5]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[6]

Q3: How does the chemical nature of ivermectin contribute to peak tailing?

A3: Ivermectin is a large macrocyclic lactone with multiple hydroxyl groups.[7][8] While it is largely hydrophobic, the presence of these polar functional groups can make it and its impurities susceptible to secondary interactions with the stationary phase. Some impurities may have basic functional groups that are particularly prone to interacting with acidic silanol groups on the silica (B1680970) surface, leading to peak tailing.[2]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

Q: All peaks in my chromatogram are tailing. What is the likely cause?

A: If all peaks, including the main ivermectin peak and all impurities, exhibit tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.[1]

Troubleshooting Steps:

  • Check for Extra-Column Volume: Ensure that all tubing and connections are as short and narrow as possible.[6] Improperly fitted connections can also create dead volume.[5]

  • Inspect the Column: A void at the column inlet, caused by high pressure or pH, can lead to peak tailing for all compounds.[4] Consider replacing the column if a void is suspected.

  • Examine the Inlet Frit: A partially blocked inlet frit on the column can distort the sample flow, causing all peaks to tail.[1]

Q: Only the impurity peaks, or specific impurity peaks, are tailing. What should I investigate?

A: When only specific peaks are tailing, the cause is more likely due to a chemical interaction between the analyte and the stationary phase.[1]

Troubleshooting Steps:

  • Suspect Silanol Interactions: This is the most common cause for the tailing of basic or polar compounds.[2] The impurities that are tailing likely have functional groups that are interacting with residual silanols on the column packing.

  • Evaluate Mobile Phase pH: The current mobile phase pH may not be optimal for preventing the ionization of the problematic impurities or the silanol groups.[4]

  • Consider Co-elution: An apparent tail could be a small, co-eluting impurity. Changing the detection wavelength may help to confirm if an interferent is present.[2]

Guide 2: Optimizing Chromatographic Conditions to Reduce Peak Tailing

Q: How can I modify my mobile phase to reduce peak tailing of ivermectin impurities?

A: Mobile phase optimization is a critical step in mitigating peak tailing.

Recommendations:

  • Adjust pH: For basic impurities interacting with silanol groups, lowering the mobile phase pH to around 2.5-3.0 can protonate the silanols and reduce their interaction with the analytes.[4][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[5] However, be mindful of buffer solubility in the organic modifier.

  • Add a Competing Base: For basic impurities, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.[9]

Q: What column selection strategies can help prevent peak tailing?

A: The choice of HPLC column is crucial for achieving symmetrical peaks.

Recommendations:

  • Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups and are less prone to causing peak tailing.[3]

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a column with a different stationary phase, such as a phenyl or an embedded polar group (PEG) column, may offer different selectivity and reduce secondary interactions.

  • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained sample components that can degrade the column and lead to peak tailing over time.

Data Presentation

The following table provides illustrative data on how different chromatographic parameters can affect the tailing factor of a hypothetical ivermectin impurity.

ParameterCondition 1Tailing FactorCondition 2Tailing Factor
Column Type Standard C181.8End-Capped C181.2
Mobile Phase pH 6.51.93.01.3
Buffer Concentration 10 mM1.750 mM1.4
Competing Base None1.80.1% TEA1.2

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol: Reversed-Phase HPLC Analysis of Ivermectin and its Impurities

This protocol provides a general methodology for the analysis of ivermectin and its impurities, with a focus on achieving good peak shape.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM sodium phosphate, adjusted to pH 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.[10]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the ivermectin sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • System Suitability:

    • Inject a standard solution of ivermectin.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor: The tailing factor for the main ivermectin peak should be less than 1.5.

      • Theoretical Plates: A minimum number of theoretical plates (e.g., >2000) for the ivermectin peak.

      • Repeatability: The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

  • Analysis:

    • Inject the prepared sample solution.

    • Identify and integrate the peaks corresponding to ivermectin and its impurities.

    • Calculate the percentage of each impurity relative to the ivermectin peak area.

Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only specific impurity peaks are tailing all_peaks->specific_peaks No system_issue System/Column Issue all_peaks->system_issue Yes chemical_interaction Chemical Interaction Issue specific_peaks->chemical_interaction check_connections Check tubing and connections for dead volume system_issue->check_connections inspect_column Inspect column for voids or blockage check_connections->inspect_column replace_column Replace column inspect_column->replace_column solution Peak Tailing Resolved replace_column->solution optimize_mp Optimize Mobile Phase (pH, buffer) chemical_interaction->optimize_mp change_column Change to end-capped or different phase column optimize_mp->change_column check_overload Check for sample overload change_column->check_overload check_overload->solution

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing issues.

G Silanol Interaction Mechanism SiOH1 Si-OH SiOH2 Si-O- Analyte Basic Impurity (B) Analyte->SiOH1 Primary Hydrophobic Interaction (Desired) ProtonatedAnalyte Protonated Impurity (BH+) ProtonatedAnalyte->SiOH2 Ionic Interaction (Causes Tailing)

Caption: Interaction of a basic impurity with the stationary phase.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ivermectin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of impurities in Ivermectin. The data presented is compiled from published research and aims to assist in the selection of appropriate analytical techniques for quality control and drug development purposes.

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin.[1][2] The manufacturing process and degradation pathways can introduce various impurities that must be monitored to ensure the safety and efficacy of the final drug product.[3][4] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant techniques for the analysis of Ivermectin and its related substances.[5][6] This guide compares the performance of different HPLC methods based on published validation data.

Comparison of Validated HPLC Methods

The following tables summarize the performance of various reversed-phase HPLC (RP-HPLC) methods developed and validated for the analysis of Ivermectin and its impurities. These methods are crucial for ensuring the quality of Ivermectin formulations and can directly impact therapeutic outcomes.[7]

Method 1: Stability-Indicating RP-HPLC for Oral Paste [1]

This method was developed for the assay and estimation of related substances of Ivermectin in an oral paste formulation.

ParameterPerformance
Linearity Range 0.1 - 150% of analytical concentration (0.6 mg/mL)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Accuracy & Precision Demonstrated excellent results as per ICH guidelines
Specificity Adequately separated degradation products from stress-degraded samples

Method 2: RP-HPLC for Bulk Drug Substance [8][9][10]

This method was developed for the identification, assay, and estimation of process-related impurities and degradation products in the Ivermectin bulk drug substance. A key feature of this method is its ability to separate a co-eluting isomer peak from the main API peak.[8][9][10]

ParameterPerformance
Linearity Not explicitly quantified in the abstract
Limit of Detection (LOD) ~0.3 µg/mL (calculated from LOQ)
Limit of Quantitation (LOQ) 0.1% of target analytical concentration (~1.0 µg/mL)[8][9]
Accuracy & Precision Demonstrated to be accurate and robust[8][9]
Specificity Successfully separated an isomer peak that co-elutes with the major API peak in other HPLC methods[8][9][10]

Method 3: Stability-Indicating RP-HPLC for Injectable Product [11]

This method was developed for the assay of Ivermectin and the determination and identification of its related substances in an injectable product.

ParameterPerformance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy & Precision Validated as per current ICH guidelines
Specificity Adequately separated degradation products from stress-degraded samples

Method 4: RP-HPLC for Simultaneous Determination with Praziquantel [12][13]

This method was developed for the simultaneous quantification of Ivermectin and Praziquantel in tablets.

ParameterIvermectin Performance
Linearity Range 1 - 3 µg/mL[13]
Limit of Detection (LOD) 0.010 µg/mL[12][13]
Limit of Quantitation (LOQ) 0.033 µg/mL[12][13]
Accuracy (% Recovery) 99.60%[12]
Precision (%RSD) < 1.0%[12][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the cited publications.

Method 1: Stability-Indicating RP-HPLC for Oral Paste[1]
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size).

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile/Methanol (85/15, v/v)

  • Elution: Gradient elution.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation: Ivermectin oral paste diluted to a target concentration of 0.6 mg/mL.

Method 2: RP-HPLC for Bulk Drug Substance[8][9][10]
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: HALO C18 (100 mm × 4.6 mm I.D., 2.7 μm particle size).[8][9]

  • Column Temperature: 40 °C.[8][9]

  • Mobile Phase: Not explicitly detailed in the abstract, but a gradient elution is used.

  • Elution: Gradient elution over 25 minutes.[8][9]

  • Detection: UV at 254 nm.[8][9]

  • Sample Preparation: Ivermectin bulk drug substance prepared to a target analytical concentration.

Method 3: Stability-Indicating RP-HPLC for Injectable Product[11]
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Zorbax Extend-C18 (150 × 4.6 mm i.d., 3.5 µm particle size).

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile/Methanol (85/15, v/v)

  • Elution: Gradient elution.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation: Ivermectin injectable product diluted to the desired concentration.

Visualizations

Experimental Workflow for Ivermectin Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in Ivermectin, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_validation Method Validation Sample Ivermectin Bulk Drug or Formulation Dilution Dilution with appropriate solvent Sample->Dilution Injection Injection into HPLC/UPLC Dilution->Injection Separation Separation on RP-C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Validation Validation as per ICH Guidelines (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Validation

Caption: A generalized workflow for the analytical validation of Ivermectin impurities.

Logical Relationship of Ivermectin Impurity Types

The diagram below illustrates the different sources and types of impurities that can be present in Ivermectin.

cluster_sources Sources of Impurities cluster_types Types of Impurities Ivermectin Ivermectin API Process Manufacturing Process Ivermectin->Process Degradation Storage and Handling Ivermectin->Degradation Process_Impurities Process-Related Impurities (e.g., isomers, starting material residues) Process->Process_Impurities Degradation_Products Degradation Products (e.g., hydrolysis, oxidation products) Degradation->Degradation_Products

Caption: Sources and types of impurities in Ivermectin.

Forced Degradation Study Workflow

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following diagram outlines the typical steps involved.

cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples Ivermectin Ivermectin Drug Substance Ivermectin->Acid Ivermectin->Base Ivermectin->Oxidation Ivermectin->Thermal Ivermectin->Photolytic Analysis Analysis by Validated Method Stressed_Samples->Analysis Data Peak Purity and Mass Balance Calculation Analysis->Data

Caption: Workflow for a forced degradation study of Ivermectin.

References

Comparative Analysis of Ivermectin from Different Manufacturers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient (API) is a critical decision. This guide provides a comparative analysis of Ivermectin from different sources, focusing on performance, official testing protocols, and key molecular interactions. While direct, publicly available head-to-head analytical data on purity and impurity profiles between specific manufacturers is limited, this guide leverages a comparative efficacy study and official pharmacopeial standards to provide a comprehensive overview.

Performance Comparison

A study comparing the efficacy of two commercially available pour-on ivermectin anthelmintics in beef steers provides valuable performance data. The two products evaluated were Ivomec® (manufactured by Merial Animal Health) and Vetrimec™ (manufactured by Norbrook Laboratories Limited)[1][2]. The key findings of this study are summarized in the table below.

Performance MetricIvomec® (Merial Animal Health)Vetrimec™ (Norbrook Laboratories Limited)Statistical Significance (P-value)
Average Daily Gain (lb/day) 3.743.89P = 0.02[1][2]
Final Fecal Egg Count (day 14) No significant difference reported between treatments.No significant difference reported between treatments.P = 0.15[1][2]
Fecal Egg Count Reduction (>90%) Observed in 26% of all animals sampled, with no significant difference between treatments.Observed in 26% of all animals sampled, with no significant difference between treatments.Not specified.

Interestingly, while both products demonstrated similar efficacy in reducing parasite burden, cattle treated with Vetrimec™ pour-on showed a statistically significant greater average daily gain compared to those treated with Ivomec® pour-on[1][2]. This suggests that factors beyond the primary antiparasitic activity, potentially related to the formulation's vehicle and its absorption kinetics, could influence animal performance. It is important to note that previous studies have sometimes indicated that generic macrocyclic lactones may be less effective than the original brand-name products[1].

Experimental Protocols

The quality of Ivermectin is officially defined by pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These documents provide detailed methodologies for assessing the purity and impurity profile of the API.

Ivermectin Assay (USP/EP)

A common method for determining the purity of Ivermectin is High-Performance Liquid Chromatography (HPLC).

Principle: This method separates Ivermectin from its related substances. The amount of Ivermectin is quantified by comparing the peak area of the sample to that of a certified reference standard.

Typical Chromatographic Conditions:

  • Column: C18 (octadecylsilyl silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm particle size[3].

  • Mobile Phase: A mixture of water, methanol, and acetonitrile[3]. A common ratio is 15:34:51 (v/v/v)[3].

  • Flow Rate: Approximately 1.0 mL/min[3].

  • Detection: UV spectrophotometer at 254 nm[3].

  • Temperature: 25 °C[3].

System Suitability Requirements (EP):

  • Resolution: A minimum resolution of 3.0 between the peaks for Ivermectin component H2B1b and component H2B1a must be achieved[4].

  • Symmetry Factor: The symmetry factor for the principal peak should be a maximum of 2.5[4].

Purity Specifications:

  • Ivermectin Content: The sum of Ivermectin components H2B1a and H2B1b should be between 95.0% and 102.0% on an anhydrous basis[4].

  • Component Ratio: The ratio of H2B1a to the sum of H2B1a and H2B1b must be at least 90.0%[4].

Impurity Profiling

The same HPLC method used for the assay can be employed for impurity profiling. The identification and quantification of impurities are crucial for ensuring the safety and efficacy of the drug.

Common Ivermectin Impurities:

The European Pharmacopoeia lists several potential impurities, including:

  • Impurity F: 5-O,12-didemethyl-25-de(1-methylpropyl)-12-ethyl25-(1-methylethyl)-22,23-dihydroavermectin A1a

  • Other related substances and degradation products.

Impurity Limits (EP):

  • Impurity with a relative retention of 1.3 to 1.5: Not more than 2.5%[4].

  • Any other impurity: Not more than 1.0%[4].

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample_A Ivermectin from Manufacturer A Dissolution Dissolve in Methanol Sample_A->Dissolution Sample_B Ivermectin from Manufacturer B Sample_B->Dissolution HPLC_Assay HPLC Purity Assay (USP/EP Method) Dissolution->HPLC_Assay Impurity_Profile Impurity Profiling (HPLC) Dissolution->Impurity_Profile Purity_Comparison Compare Purity Results against Pharmacopeial Standards HPLC_Assay->Purity_Comparison Impurity_Comparison Compare Impurity Profiles and Quantify Impurities Impurity_Profile->Impurity_Comparison Efficacy_Data Correlate with Performance/Efficacy Data Purity_Comparison->Efficacy_Data Impurity_Comparison->Efficacy_Data Conclusion Conclusion on Comparative Quality Efficacy_Data->Conclusion

Comparative Analysis Workflow
Signaling Pathway of Ivermectin's Antiparasitic Action

G cluster_parasite Parasite Nerve/Muscle Cell Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Ivermectin's Mechanism of Action

References

A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Ivermectin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Ivermectin. The information presented is collated from published research to assist in method selection and development for quality control and research purposes.

Executive Summary

The analysis of Ivermectin, a broad-spectrum anti-parasitic agent, is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. UPLC, a more recent advancement, generally offers significant improvements in speed, sensitivity, and resolution over traditional HPLC. This is primarily due to the use of smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling higher backpressures.[1][2] This guide presents a side-by-side comparison of typical performance characteristics and experimental protocols for both methods based on available literature.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for Ivermectin analysis, compiled from various studies.

ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Retention Time ~4.2 minutes[3][4]Significantly shorter run times expectedFaster analysis, higher throughput[2]
**Linearity (R²) **>0.9798[4]>0.9997[5][6]Improved correlation and reliability
Precision (%RSD) Intraday: 1.352 - 1.628[3][4] Interday: 1.352 - 1.589[3][4]<2.0 (Inter-day)[5][6]High reproducibility
LOD 2.93 µg/mL[3][4]26.80 ng/mL[5][6]~100x greater sensitivity
LOQ 8.79 µg/mL[3][4]81.22 ng/mL[5][6]Lower quantification limits
System Suitability Theoretical Plates: ~130[4] Tailing Factor: 2.0[4]Higher theoretical plates, improved peak symmetryBetter separation efficiency
Solvent Consumption HigherSignificantly lower[2]Reduced operational cost and environmental impact

Experimental Protocols

Below are detailed methodologies for typical HPLC and UPLC analyses of Ivermectin, based on published methods.

Ivermectin HPLC Method

A robust and validated RP-HPLC method for the determination of Ivermectin in tablet dosage forms has been described.[3][4]

  • Chromatographic System: Waters model 2489 with UV detector[3]

  • Column: INERTSIL C-18 ODS (250 x 4.6mm, 5µm particle size)[4]

  • Mobile Phase: Acetonitrile and Methanol[3][4]

  • Flow Rate: 1 mL/min[3][4]

  • Injection Volume: 10 µL[4]

  • Detection: UV at 245 nm[3][4]

  • Run Time: 10 minutes[4]

  • Diluent: Methanol[4]

Ivermectin UPLC Method

A stability-indicating UPLC method has been developed for the simultaneous determination of Ivermectin and other compounds.[5][6]

  • Chromatographic System: UPLC system with DAD detector

  • Column: C18 (1.7 µm, 2.1 x 50 mm)[5]

  • Mobile Phase: Gradient of Water, Acetonitrile, and Methanol[5]

  • Flow Rate: 0.7 mL/min[5]

  • Column Temperature: 40°C[5]

  • Detection: UV at 245 nm[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for Ivermectin analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_data Data Analysis & Comparison Sample Ivermectin Standard/Sample Preparation Dilution/Extraction Sample->Preparation HPLC_System HPLC System Preparation->HPLC_System UPLC_System UPLC System Preparation->UPLC_System HPLC_Column C18 Column (5µm) HPLC_System->HPLC_Column HPLC_Run Chromatographic Run HPLC_Column->HPLC_Run Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition UPLC_Column C18 Column (1.7µm) UPLC_System->UPLC_Column UPLC_Run Chromatographic Run UPLC_Column->UPLC_Run UPLC_Run->Data_Acquisition Validation_Parameters Method Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ) Data_Acquisition->Validation_Parameters Comparison Comparative Analysis Validation_Parameters->Comparison

Caption: Workflow for HPLC and UPLC Method Cross-Validation.

Conclusion

While both HPLC and UPLC are suitable for the analysis of Ivermectin, UPLC demonstrates clear advantages in terms of speed, sensitivity, and efficiency.[7][8] The use of sub-2 µm particles in UPLC columns leads to sharper peaks, better resolution, and significantly shorter run times, which can increase laboratory productivity and reduce solvent consumption.[1][2] The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and available resources. For routine quality control, a validated HPLC method may be sufficient. However, for high-throughput screening, trace analysis, or complex sample matrices, the superior performance of UPLC is highly advantageous.

References

A Comparative Guide to Bioequivalence Studies of Ivermectin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different ivermectin formulations, supported by experimental data. The following sections detail the methodologies employed in key studies and present quantitative data in a clear, comparative format to aid in research and development.

I. Oral Formulations: Bioequivalence in Humans

Bioequivalence studies for oral ivermectin formulations are crucial for the approval of generic versions and for understanding the potential therapeutic interchangeability between different products. These studies typically compare a test formulation to a reference listed drug.

Experimental Protocols

A standard bioequivalence study for oral ivermectin tablets is typically conducted as a single-dose, two-way crossover study in healthy adult volunteers under fasting conditions.[1]

Study Design:

  • Design: A randomized, single-dose, two-period, two-sequence, crossover design is commonly employed.[1]

  • Subjects: Healthy adult male and non-pregnant female volunteers are recruited for these studies.[1]

  • Dosing: A single oral dose of ivermectin is administered. For example, a 6 mg dose might be given as two 3 mg tablets.[1]

  • Washout Period: A sufficient washout period is maintained between the two dosing periods to ensure the complete elimination of the drug from the body. Given ivermectin's terminal half-life of approximately 53 hours, a washout period of about 4 weeks is considered adequate.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile. Sampling is typically more intensive within the first few hours post-dosing to accurately capture the peak concentration (Cmax). A common sampling schedule includes pre-dose, and then at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 18, 24, 36, 48, and 72 hours after dosing.[2]

  • Analytical Method: The concentration of ivermectin (specifically the H2B1a component) in plasma is determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2] This method should be sensitive enough to quantify low concentrations of the drug.[2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization is another established method.[3]

Bioequivalence Acceptance Criteria: For two oral formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of the key pharmacokinetic parameters, Cmax and Area Under the Curve (AUC), must fall within the range of 80.00% to 125.00%.[4]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters from a bioequivalence study comparing a test and a reference oral ivermectin formulation in a Mexican population.[4]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) Not explicitly statedNot explicitly stated109.53% - 148.89%
AUC0–72 (ng·h/mL) Not explicitly statedNot explicitly stated117.48% - 164.79%
Tmax (h) Not explicitly statedNot explicitly stated-

In this particular study, the 90% confidence intervals for both Cmax and AUC0–72 fell outside the standard 80-125% acceptance range, indicating that the two formulations were not bioequivalent.[4]

Another study comparing a novel amorphous solid dispersion (ASD) formulation of ivermectin with a pure drug and commercial tablets in rats showed enhanced bioavailability.[5][6]

FormulationCmax (ng/mL)AUClast (h*ng/mL)Relative Oral Bioavailability (%)
Pure Drug 178026342100
ASD Formulation (SD3) 265739479205
Commercial Tablet A 193022822122

Experimental Workflow

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Recruit Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization s3->p1_rand p1_dose Administer Test or Reference Formulation p1_rand->p1_dose p1_sample Serial Blood Sampling (0-72h) p1_dose->p1_sample w ~4 Weeks p1_sample->w p2_dose Administer Crossover Formulation w->p2_dose p2_sample Serial Blood Sampling (0-72h) p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 end end a3->end Bioequivalence Determination

Caption: Workflow for a typical two-way crossover bioequivalence study of oral ivermectin.

II. Topical and Subcutaneous Formulations: Bioequivalence in Animals

Bioequivalence studies are also essential for veterinary formulations of ivermectin, such as pour-on and subcutaneous injections, to ensure that generic products are as effective as the innovator products.

Experimental Protocols

Pour-On Formulations (Cattle):

  • Study Design: A parallel design is often used, with different groups of animals receiving the test or reference formulation.[7][8]

  • Subjects: Clinically healthy cattle, for example, Korean Hanwoo cattle, are used.[7][8]

  • Dosing: A single pour-on dose is applied topically to the back of the animals at a specified dosage, for instance, 1 mg/kg.[7]

  • Blood Sampling: Blood samples are collected over an extended period, for example, up to 12 days post-application.[7]

  • Analytical Method: Plasma concentrations of ivermectin are measured using a validated LC-MS/MS method.[7]

Subcutaneous Formulations (Cattle & Swine):

  • Study Design: Parallel experimental designs are utilized.[9]

  • Subjects: Parasite-free male Holstein calves or Duroc Jersey-Yorkshire crossbred pigs are used.[9]

  • Dosing: A single subcutaneous injection is administered at the recommended dose (e.g., 200 µg/kg for calves, 300 µg/kg for pigs).[9]

  • Blood Sampling: Blood samples are collected for up to 30 days in calves and 20 days in pigs.[9]

  • Analytical Method: Plasma samples are analyzed by HPLC with fluorescence detection following extraction and derivatization.[9]

Quantitative Data Summary

The following tables present comparative pharmacokinetic data from bioequivalence studies of different ivermectin formulations in animals.

Pour-On Ivermectin Formulations in Korean Hanwoo Cattle [7][8]

FormulationTmax (h) (Mean ± SD)Cmax (µg/mL) (Mean ± SD)AUClast (h·µg/mL) (Mean ± SD)
Innovator 41 ± 1.240.11 ± 0.019.33 ± 0
Generic A 40 ± 1.140.10 ± 0.019.41 ± 0.57
Generic B 40 ± 2.210.10 ± 0.019.00 ± 0

The study concluded that the two generic pour-on products were bioequivalent to the innovator product in Hanwoo cattle, with the Cmax and AUC values falling within the 80% to 120% bioequivalence range.[7][8]

Subcutaneous Ivermectin Formulations in Calves [9]

FormulationCmax (ng/mL)Tmax (days)
IVM-TEST 40.52
IVM-CONTROL 46.42

No statistically significant differences were observed in the pharmacokinetic parameters between the test and control subcutaneous formulations in calves.[9]

Subcutaneous Ivermectin Formulations in Pigs [9]

FormulationCmax (ng/mL)Tmax (days)
IVM-TEST 33Not specified
IVM-CONTROL 39Not specified

With the exception of Tmax, there were no significant differences in the kinetic parameters between the two formulations in pigs, and the injectable formulations were found to be bioequivalent.[9]

Analytical Method Workflow

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for HPLC-Fluorescence) cluster_analysis_lcms LC-MS/MS Analysis cluster_analysis_hplc HPLC-Fluorescence Analysis cluster_quantification Quantification sp1 Collect Blood Sample sp2 Centrifuge to Obtain Plasma sp1->sp2 sp3 Solid Phase Extraction sp2->sp3 d1 React with Trifluoroacetic Anhydride & N-methylimidazole sp3->d1 lcms1 Inject Sample into LC System sp3->lcms1 hplc1 Inject Derivatized Sample d1->hplc1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometric Detection lcms2->lcms3 q2 Determine Ivermectin Concentration lcms3->q2 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 Fluorescence Detection hplc2->hplc3 hplc3->q2 q1 Generate Standard Curve q1->q2

Caption: General workflow for the bioanalytical quantification of ivermectin in plasma samples.

III. Conclusion

The bioequivalence of ivermectin formulations is a critical factor in ensuring therapeutic efficacy and safety. The data and protocols summarized in this guide demonstrate the standard methodologies for assessing bioequivalence for both oral and other formulations. While many generic formulations demonstrate bioequivalence to the reference products, significant variations can exist, underscoring the importance of rigorous pharmacokinetic testing in drug development and for regulatory approval. The choice of formulation can significantly impact the absorption and overall bioavailability of ivermectin, which has implications for its clinical use.

References

A Comparative Guide to Inter-laboratory Analysis of Ivermectin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the determination of impurities in Ivermectin, designed to assist researchers and analytical development scientists in selecting and implementing robust testing protocols. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from various validated methods to offer a comparative analysis of their performance characteristics.

The quality and purity of Ivermectin, a widely used anti-parasitic agent, are critical for its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established monographs that outline specific tests for Ivermectin and its related substances.[1] Impurity profiling is a crucial aspect of pharmaceutical quality control, ensuring that any impurities, whether arising from the manufacturing process or degradation, are identified and quantified.[2]

Comparison of Analytical Methods for Ivermectin Impurity Testing

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Ivermectin and its impurities.[3][4] The following tables summarize the key parameters and performance characteristics of several validated HPLC methods reported in the scientific literature. This comparative data can guide laboratories in selecting a method that best suits their available instrumentation and specific analytical needs.

Parameter Method 1 Method 2 Method 3 (USP General Chapter <621>)
Column INERTSIL C-18 ODS (250x4.6mm, 5µm)[4]HALO C18 (100 mm × 4.6 mm, 2.7 μm)[5]L1 packing (e.g., C18, 25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Methanol[4]Gradient with Acetonitrile and Water[5]Water, Methanol, Acetonitrile (15:34:51)[6]
Flow Rate 1.0 mL/min[4]Not Specified1.0 mL/min[6]
Detector UV at 245 nm[4]UV at 254 nm[5]UV at 254 nm
Linearity Range 1-32 µg/mL[4]Not SpecifiedNot Specified
Limit of Detection (LOD) 2.93 µg/mL[4]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 8.79 µg/mL[4]Not SpecifiedNot Specified
Reported Precision (%RSD) Intraday: 1.352, Interday: 1.589[4]Not SpecifiedNot Specified

Experimental Protocols

Below are detailed experimental protocols for two distinct, validated HPLC methods for the analysis of Ivermectin impurities.

Method 1: Isocratic RP-HPLC Method[4]

This method is designed for the routine quantification of Ivermectin in tablet dosage forms.

1. Instrumentation:

  • HPLC system with a UV detector.

  • INERTSIL C-18 ODS column (250x4.6mm, 5µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Ivermectin reference standard and sample tablets.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ivermectin reference standard in methanol. Dilute to achieve a concentration within the linear range (e.g., 10 µg/mL).

  • Sample Solution: Weigh and finely powder a number of Ivermectin tablets. Dissolve a portion of the powder, equivalent to a specific amount of Ivermectin, in methanol. Sonicate to ensure complete dissolution and dilute to a final concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

  • Identify the Ivermectin peak based on the retention time of the reference standard (approximately 4.198 min).[4]

  • Quantify impurities by comparing their peak areas to the area of the Ivermectin peak, or by using reference standards for known impurities if available.

Method 2: Gradient RP-HPLC Method for Bulk Drug Substance[5]

This method is suitable for the identification and estimation of process-related impurities and degradation products in Ivermectin bulk drug substance.

1. Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • HALO C18 column (100 mm × 4.6 mm, 2.7 μm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ivermectin bulk drug substance.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution program with water and acetonitrile.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 25 minutes to ensure separation of all relevant analytes.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Ivermectin reference standard in the mobile phase or a suitable solvent.

  • Sample Solution: Accurately weigh and dissolve the Ivermectin bulk drug substance in the mobile phase or a suitable solvent to a known concentration.

5. Data Analysis:

  • Identify and quantify impurities based on their relative retention times and peak areas relative to the main Ivermectin peak. The use of a mass spectrometer in conjunction with the HPLC can aid in the identification of unknown impurities.[2][7]

Inter-laboratory Comparison Workflow

To ensure consistency and reliability of analytical results across different laboratories, a well-structured inter-laboratory comparison (also known as a proficiency test or round-robin study) is essential. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Test Samples A->B Define analytes, concentrations, matrices C Participant Laboratories (Lab 1, Lab 2, Lab 3...) B->C Blinded samples D Analysis of Samples using Standardized/In-house Methods C->D Perform testing E Data Submission to Coordinating Body D->E Report results F Statistical Analysis of Results (e.g., z-scores, Horwitz ratio) E->F Data compilation G Performance Evaluation & Reporting F->G Assess laboratory performance G->C Provide feedback H Corrective Actions & Method Improvement G->H Identify systematic errors

Caption: Workflow for an Inter-laboratory Comparison Study.

This structured approach allows for the objective assessment of a laboratory's performance and the validation of analytical methods across multiple sites, ultimately leading to more reliable and comparable data for Ivermectin impurity testing.

References

Stability of Ivermectin EP Impurity H Under Stress Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Ivermectin and its European Pharmacopoeia (EP) Impurity H under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the degradation pathways and stability profiles of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring drug product quality, safety, and efficacy.

Executive Summary

Ivermectin, a potent macrocyclic lactone antiparasitic agent, is susceptible to degradation under forced stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[1][2] Ivermectin EP Impurity H, identified as the monosaccharide derivative of Ivermectin (4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a), is a significant degradation product, particularly under acidic conditions.[3][4] This guide outlines the stability profile of Ivermectin and provides insights into the stability of Impurity H based on the degradation pathways of the parent molecule.

Comparative Stability Data

While specific quantitative stability data for isolated this compound is not extensively available in public literature, its formation as a primary degradant of Ivermectin provides a strong indication of its stability profile. The stability of Ivermectin under various stress conditions is summarized below. The formation of Impurity H is a key indicator of Ivermectin's degradation, particularly in acidic environments.

Table 1: Summary of Ivermectin Degradation under ICH Stress Conditions

Stress ConditionObservations for IvermectinImplication for Impurity H Stability
Acidic Hydrolysis Ivermectin is highly susceptible to acid hydrolysis, leading to the cleavage of the disaccharide chain to form the monosaccharide (Impurity H) and subsequently the aglycone.[3][5]Impurity H is a major degradation product in acidic conditions. As an intermediate in the hydrolysis pathway, it is expected to be relatively unstable in acidic solutions, further degrading to the aglycone.
Alkaline Hydrolysis Ivermectin also degrades under alkaline conditions.[2]The stability of Impurity H under alkaline conditions is likely to be compromised, similar to the parent drug.
Oxidative Stress Ivermectin shows susceptibility to oxidation. A study identified a hydrogen peroxide-induced oxidative degradation product (3,4-epoxide H2B1a).[1][6]The stability of Impurity H under oxidative stress is expected to be similar to Ivermectin, as the core macrocyclic lactone structure remains.
Thermal Stress Degradation is observed under thermal stress in both solid and solution states.[1]Impurity H is likely to be susceptible to thermal degradation.
Photolytic Stress Ivermectin is sensitive to light and undergoes degradation upon exposure.[1][2]Impurity H is also expected to be photolabile.

Experimental Protocols

The following are detailed methodologies for conducting stress testing on Ivermectin, which are applicable for evaluating the stability of this compound. These protocols are based on established ICH guidelines.[1]

Acidic and Alkaline Hydrolysis
  • Sample Preparation: Dissolve Ivermectin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Acidic Condition: Add an equal volume of 0.1 M hydrochloric acid to the sample solution.

  • Alkaline Condition: Add an equal volume of 0.1 M sodium hydroxide (B78521) to a separate sample solution.

  • Incubation: Keep the solutions at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours).

  • Neutralization: After the incubation period, neutralize the acidic solution with 0.1 M sodium hydroxide and the alkaline solution with 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of Ivermectin in a suitable solvent.

  • Oxidizing Agent: Add an equal volume of 3% hydrogen peroxide to the sample solution.

  • Incubation: Store the solution at room temperature for a defined duration.

  • Analysis: Analyze the sample using HPLC.

Thermal Degradation
  • Solid State: Place the solid Ivermectin powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified duration.

  • Solution State: Prepare a 1 mg/mL solution of Ivermectin and keep it at an elevated temperature (e.g., 60°C).

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.

Photostability Testing
  • Sample Preparation: Expose the solid Ivermectin powder and a 1 mg/mL solution of Ivermectin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control: Keep control samples protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Ivermectin from its impurities and degradation products.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often employed.

  • Detection: UV detection at approximately 245 nm.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

Experimental Workflow for Stress Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Ivermectin Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->alkali Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C, Solid & Solution) prep->thermal Expose to Stress photo Photolytic Stress (ICH Light Conditions) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization Identify Peaks

Caption: Experimental workflow for forced degradation studies of Ivermectin.

Proposed Degradation Pathway of Ivermectin to Impurity H

G Ivermectin Ivermectin (Disaccharide) Impurity_H This compound (Monosaccharide) Ivermectin->Impurity_H Acidic Hydrolysis (Cleavage of first sugar) Aglycone Aglycone Impurity_H->Aglycone Further Acidic Hydrolysis (Cleavage of second sugar)

Caption: Proposed degradation pathway of Ivermectin to Impurity H under acidic conditions.

Conclusion

The stability of this compound is intrinsically linked to the stability of the parent Ivermectin molecule. As a primary degradation product formed under acidic stress, its presence is a critical quality attribute to monitor during the stability testing of Ivermectin drug substances and products. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of Ivermectin and its related impurities, ensuring the development of safe and effective pharmaceutical products.

References

Comparing analytical performance of different HPLC columns for Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Ivermectin, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of various HPLC columns for Ivermectin analysis, supported by a compilation of experimental data from multiple studies.

Data Presentation: A Comparative Overview of HPLC Column Performance

The following table summarizes the quantitative performance data for different HPLC columns used in the analysis of Ivermectin. This allows for a direct comparison of key chromatographic parameters.

Column NameColumn TypeDimensions (mm)Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing Factor (Asymmetry)Theoretical PlatesLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Inertsil ODS [1][2]C18250 x 4.65Acetonitrile and Methanol (B129727)1.04.1982.0129.9491-322.938.79
Supelcosil [3]C18250 x 4.65Acetonitrile, Methanol, and Water (56:37:7 v/v/v)1.2~8.78Not ReportedNot Reported0.5-12.50.25 (mg/kg)0.5 (mg/kg)
Hypersil Gold [4]C18150 x 4.65Acetonitrile, Methanol, and Water (50:45:5 v/v/v)1.57.0Not ReportedNot Reported0.02-8Not Reported0.02
Agilent Extend-C18 [5]C18250 x 4.65Acetonitrile and Water (80:20 v/v)1.212.54<1.0>700010-602.908.90
Zorbax Extend-C18 [6]C18150 x 4.63.5Gradient: Water and Acetonitrile/Methanol (85:15 v/v)1.5Not ReportedNot ReportedNot ReportedNot Reported0.31.0
HALO C18 [6]C18100 x 4.62.7Gradient ElutionNot Reported<25Not ReportedNot ReportedNot ReportedNot Reported~1.0
BDS Hypersil C18 [7]C18250 x 4.65Phosphate Buffer (pH 5.5) and Methanol (60:40 v/v)1.04.5581.088487Not ReportedNot ReportedNot Reported
Luna C8 [8]C8250 x 4.65Acetonitrile, Ethanol, and Water (52:28:20 v/v/v)1.2Not ReportedNot ReportedNot Reported3.8-950Not ReportedNot Reported
Ascentis Express C18 [9]C18100 x 4.62.7Gradient: Water/Acetonitrile and Isopropanol/AcetonitrileNot Reported<25Not ReportedNot ReportedNot ReportedNot Reported0.1% of target conc.

Experimental Protocols

The methodologies employed in the cited studies for the HPLC analysis of Ivermectin share common principles of reversed-phase chromatography. The following is a generalized experimental protocol based on these studies. Specific conditions for each column can be found in the table above.

1. Sample Preparation: Ivermectin standard solutions are typically prepared by dissolving the reference standard in a suitable solvent, such as methanol or the mobile phase, to achieve a known concentration. For pharmaceutical dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection.

2. Chromatographic System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is commonly used. The separation is achieved on a reversed-phase column (C18 or C8) under isocratic or gradient elution conditions.

3. Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous component (water or buffer). The components are mixed in the specified ratios, degassed to remove dissolved air, and filtered through a 0.45 µm membrane filter.

4. Chromatographic Conditions:

  • Column: As specified in the comparison table.

  • Mobile Phase: A specific composition of organic and aqueous phases.

  • Flow Rate: Typically ranges from 1.0 to 1.5 mL/min.

  • Column Temperature: Often maintained at ambient temperature or a controlled temperature (e.g., 30°C or 40°C).

  • Detection Wavelength: Ivermectin is most commonly detected at a wavelength of 245 nm.[2][3][5][7][10]

  • Injection Volume: Typically 10 or 20 µL.

5. Data Analysis: The retention time, peak area, peak asymmetry (tailing factor), and the number of theoretical plates are determined from the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the Ivermectin standards. This curve is then used to quantify the amount of Ivermectin in the samples.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Extraction/Dissolution Filtration Filtration (0.45 µm) Sample_Prep->Filtration Filtration->HPLC_System Detection UV/DAD Detector HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of Ivermectin.

Performance_Parameters cluster_column Column Characteristics cluster_performance Performance Metrics Column_Chem Column Chemistry (e.g., C18, C8) Resolution Resolution (Rs) Column_Chem->Resolution Analysis_Time Analysis Time Column_Chem->Analysis_Time Particle_Size Particle Size (µm) Efficiency Efficiency (N) Particle_Size->Efficiency Particle_Size->Analysis_Time Column_Dim Dimensions (L x ID) Column_Dim->Efficiency Column_Dim->Analysis_Time Efficiency->Resolution Peak_Shape Peak Shape (Asymmetry) Efficiency->Peak_Shape

Caption: Interrelation of key HPLC column performance parameters.

References

A Comparative Guide to the Accuracy and Precision of Ivermectin Impurity Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of impurities in ivermectin, a widely used antiparasitic agent, is critical for ensuring its safety and efficacy. Regulatory bodies mandate strict control over impurity levels in pharmaceutical formulations. This guide provides an objective comparison of the performance of common analytical techniques used for ivermectin impurity quantification, supported by experimental data. We will delve into the accuracy and precision of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and a visual representation of the analytical workflow.

Comparison of Analytical Methods

The choice of analytical method for ivermectin impurity profiling depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the impurities being monitored. HPLC-UV is a robust and widely accessible technique suitable for routine quality control. In contrast, LC-MS/MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities and for complex matrices.

Data Presentation

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods based on published studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Ivermectin Analysis

ParameterReported ValuesMethod Details
Linearity (Correlation Coefficient, r²) >0.999[1]Concentration range not specified.
Limit of Detection (LOD) 0.3 µg/mL[1]---
Limit of Quantification (LOQ) 1.0 µg/mL[1]---
Accuracy (% Recovery) 98.0% - 102.0%[2]For the active pharmaceutical ingredient (API).
Precision (% RSD) <2.0% (Inter-day)[2]For the API.

Table 2: Performance Characteristics of LC-MS/MS Methods for Ivermectin Analysis

ParameterReported ValuesMethod Details
Linearity (Correlation Coefficient, r²) >0.999Concentration range: 0.5 ng/mL - 200 ng/mL[3]
Limit of Detection (LOD) 0.02 ng/mLFor Ivermectin in bovine plasma[4]
Limit of Quantification (LOQ) 1 ng/mLFor Ivermectin in bovine plasma[4]
Accuracy (Bias) <14%[3]For the API in human plasma.
Precision (% CV) <8%[3]For the API in human plasma.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of ivermectin and its impurities.

HPLC-UV Method for the Determination of Ivermectin and its Related Substances

This method is suitable for the simultaneous determination of ivermectin and its process-related impurities and degradation products.[5]

1. Chromatographic Conditions:

  • Column: HALO C18, 100 mm × 4.6 mm, 2.7 μm particle size

  • Column Temperature: 40 °C

  • Mobile Phase: Gradient elution (specific gradient profile to be optimized based on the separation of all known impurities)

  • Flow Rate: To be optimized for best separation

  • Detection: UV at 254 nm

  • Run Time: Approximately 25 minutes

2. Sample Preparation:

  • Accurately weigh and dissolve the ivermectin bulk drug substance or formulation in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to achieve a target concentration of approximately 1.0 mg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the method.

  • Filter the final solution through a 0.45 µm filter before injection.

3. Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from all known impurities and degradation products. Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) should be performed to confirm that no co-elution occurs.[6][7]

  • Linearity: Assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample matrix.

  • Precision: Evaluated by repeated injections of the same sample (repeatability) and on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio.

LC-MS/MS Method for the Quantification of Ivermectin

This method is highly sensitive and suitable for the quantification of ivermectin in biological matrices.[3]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent Zorbax RRHD Eclipse plus C18, 2.1 mm × 100 mm, 1.8 µm

  • Mobile Phase:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

2. Sample Preparation (for plasma samples):

  • To a plasma sample, add a suitable internal standard.

  • Precipitate proteins by adding a precipitating agent (e.g., acetonitrile) and vortexing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for injection.

3. Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to check for interferences.

  • Linearity: Established using matrix-matched calibration curves.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels on multiple days.

  • Recovery: Calculated by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Evaluated to assess the impact of matrix components on the ionization of the analyte.

Mandatory Visualization

The following diagram illustrates a typical workflow for the quantification of ivermectin impurities, from sample preparation to data analysis.

Ivermectin_Impurity_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Acquisition and Processing cluster_reporting Result Reporting Sample Ivermectin Bulk Drug or Formulation Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (e.g., 0.45 µm) Dilution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Injection LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Injection Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram LC_MSMS->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification against Standards Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for Ivermectin Impurity Quantification.

References

Detecting Ivermectin EP Impurity H: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Ivermectin EP Impurity H, a related substance of the broad-spectrum antiparasitic agent Ivermectin, must be monitored to ensure it does not exceed established thresholds. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection.

Comparison of Method Performance

The sensitivity of an analytical method is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

While specific data for this compound is not detailed in the reviewed literature, the performance of various reversed-phase HPLC (RP-HPLC) methods for Ivermectin and its other impurities provides a strong indication of the achievable detection and quantification limits. These methods typically employ C18 columns and UV detection at wavelengths around 245 nm or 254 nm.

The following table summarizes the LOD and LOQ values obtained by different validated HPLC methods for Ivermectin and some of its related substances. This data serves as a valuable benchmark for establishing or evaluating methods for the analysis of this compound.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
IvermectinRP-HPLC0.2 µg/mL0.6 µg/mL[1]
IvermectinRP-HPLC2.93 µg/mL8.79 µg/mL[2][3][4]
IvermectinRP-HPLC0.07 µg/mL0.20 µg/mL[5]
IvermectinRP-HPLC0.010 µg/mL0.033 µg/mL[6]
Ivermectin Related SubstancesRP-HPLC0.3 µg/mL1.0 µg/mL[7]
Ivermectin H2B1aRP-HPLC0.75 µg/mLNot Reported[8]
Ivermectin H2B1bRP-HPLC0.27 µg/mLNot Reported[8]

It is important to note that the LOD and LOQ values are method-dependent and can vary based on the specific instrumentation, column chemistry, mobile phase composition, and other experimental parameters.

Experimental Workflow for LOD & LOQ Determination

The determination of LOD and LOQ is a crucial part of method validation. The following diagram illustrates a typical experimental workflow for establishing these parameters for an analytical method for this compound.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_calc LOD & LOQ Calculation prep_standard Prepare Standard Solution of Impurity H prep_series Prepare a Series of Diluted Solutions prep_standard->prep_series inject Inject Solutions into HPLC System prep_series->inject acquire Acquire Chromatograms inject->acquire sn_ratio Determine Signal-to-Noise Ratio (S/N) acquire->sn_ratio cal_curve Construct Calibration Curve (Peak Area vs. Concentration) acquire->cal_curve calc_lod Calculate LOD (e.g., S/N = 3) sn_ratio->calc_lod calc_loq Calculate LOQ (e.g., S/N = 10) sn_ratio->calc_loq cal_curve->calc_lod cal_curve->calc_loq

Workflow for LOD and LOQ determination.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative experimental protocols based on validated HPLC methods for Ivermectin and its impurities.

Method 1: General RP-HPLC Method for Ivermectin and Related Substances

This method is a composite based on several sources and represents a typical approach for the analysis of Ivermectin and its impurities.[1][5][7]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) in a ratio of approximately 15:34:51 (v/v/v). The exact ratio may be adjusted to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Dissolve the Ivermectin drug substance or product in the mobile phase to achieve a target concentration.

  • LOD and LOQ Determination:

    • Based on Signal-to-Noise Ratio: A series of solutions of the Impurity H standard are prepared by serial dilution and injected. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of about 10:1.

    • Based on the Calibration Curve: A calibration curve is constructed by plotting the peak area against the concentration of the Impurity H standard. The LOD and LOQ can be calculated using the following equations:

      • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be determined from the y-intercepts of regression lines or the residual standard deviation of the regression line.

Method 2: High-Sensitivity RP-HPLC Method

This method is adapted from a study reporting lower detection limits for Ivermectin.[6]

  • Instrumentation:

    • HPLC system with a high-sensitivity UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient elution may be employed to enhance resolution and sensitivity. For example, a gradient of water and acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Similar to Method 1, with careful preparation of low-concentration standards for LOD and LOQ determination.

  • LOD and LOQ Determination:

    • The same principles as in Method 1 apply, but with a focus on achieving lower concentration levels and ensuring the precision and accuracy at the LOQ.

Conclusion

While direct comparative data for the LOD and LOQ of this compound is scarce, the established analytical methods for Ivermectin and its other impurities provide a solid foundation for researchers. The RP-HPLC methods detailed in this guide, with UV detection, are capable of achieving low µg/mL to sub-µg/mL detection and quantification limits. For the routine quality control of Ivermectin, a validated HPLC method with an LOQ in the range of 0.1% of the test concentration, as suggested by some studies, would be considered suitable.[7] The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided experimental protocols and workflow diagram offer a practical starting point for the development, validation, and implementation of analytical procedures for monitoring this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ivermectin EP Impurity H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Ivermectin EP Impurity H, a substance that should be handled as a hazardous pharmaceutical waste. In the absence of specific disposal data for this impurity, a conservative approach aligned with the protocols for its parent compound, ivermectin, is recommended.

Hazard and Safety Overview

While the Material Safety Data Sheet (MSDS) for this compound lacks detailed hazard information, the data for the parent compound, ivermectin, provides a strong basis for cautious handling and disposal. Ivermectin is classified as fatal if swallowed and is known to be highly toxic to aquatic life.[1] Therefore, this compound must be treated as a regulated hazardous waste. It is imperative that this compound is not disposed of through standard laboratory drains or in regular trash.[2]

Quantitative Hazard Data for Ivermectin (as a proxy for Impurity H)

Hazard ClassificationDataReference
Acute Oral ToxicityFatal if swallowed[1][1]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[1][1]
Target Organ ToxicityCauses damage to organs through single or repeated exposure[1][1]
Reproductive ToxicitySuspected of damaging fertility or the unborn child[1][1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Safety glasses with side-shields

  • Chemical-resistant gloves (inspected prior to use)[3]

  • A lab coat or other protective clothing[3]

2. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including pipette tips, contaminated labware, and unused compound, must be collected as hazardous waste.

  • Do not mix this waste with non-hazardous materials.

3. Container Management:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container securely capped when not in use.

4. Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Excess and expired materials are to be offered to a licensed hazardous material disposal company.[3]

  • The primary recommended method of disposal for this type of pharmaceutical waste is high-temperature incineration.[4] The incinerator should be equipped with an afterburner and a scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[3]

  • Ensure that all federal, state, and local regulations regarding the disposal of hazardous pharmaceutical waste are followed.[3]

Experimental Protocol: Incineration of Pharmaceutical Waste

This is a general protocol for the incineration of pharmaceutical waste, which should be carried out by a licensed disposal facility.

  • Objective: To achieve the complete thermal destruction of this compound.

  • Methodology:

    • The sealed hazardous waste container containing this compound is transported to a permitted thermal treatment facility.

    • The waste is introduced into a primary combustion chamber operating at a minimum temperature of 850°C.

    • Gases from the primary chamber are passed into a secondary chamber (afterburner) with a residence time of at least two seconds at a temperature of at least 1100°C to ensure the destruction of any hazardous organic constituents.

    • The resulting flue gases are passed through a scrubbing system to neutralize acidic gases and remove particulate matter before being released into the atmosphere.

    • Any resulting ash is collected and disposed of in a secure landfill for hazardous waste.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Impurity & Contaminated Items) A->B C Step 3: Secure in Labeled Hazardous Waste Container B->C D Step 4: Store in Designated Secure Area C->D E Step 5: Transfer to Licensed Hazardous Waste Disposal Company D->E F Step 6: High-Temperature Incineration (with Afterburner & Scrubber) E->F G Step 7: Final Ash Disposal in Secure Landfill F->G

Caption: Logical workflow for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.